(R)-N-(1-Phenylethyl)hydroxylamine oxalate
Description
Structure
2D Structure
Properties
IUPAC Name |
oxalic acid;N-[(1R)-1-phenylethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXMGLCOBSBIKH-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499911 | |
| Record name | Oxalic acid--(1R)-N-hydroxy-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118743-81-0 | |
| Record name | Oxalic acid--(1R)-N-hydroxy-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (alphaR)-N-Hydroxy-alpha-methyl-benzenemethanamine ethanedioate salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (R)-N-(1-Phenylethyl)hydroxylamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral chemical compound of significant interest in synthetic organic chemistry, particularly in the field of asymmetric synthesis. Its utility as a chiral auxiliary allows for the stereoselective formation of new chemical entities, a critical aspect of modern drug development and materials science. The oxalate salt form of (R)-N-(1-Phenylethyl)hydroxylamine enhances its stability and handling properties compared to the free base. A thorough understanding of its physical properties is essential for its effective application in research and development. This guide provides a summary of the known physical characteristics of this compound and outlines the standard experimental protocols for their determination.
Chemical Identity and Properties
A compilation of the fundamental chemical and physical data for this compound is presented in Table 1. While specific experimental values for properties such as melting point and solubility are not widely reported in publicly available literature, the table includes key identifiers and some qualitative solubility information.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | oxalic acid;N-[(1R)-1-phenylethyl]hydroxylamine | [1][2] |
| CAS Number | 118743-81-0 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₅ | [1][2] |
| Molecular Weight | 227.21 g/mol | [1][2] |
| Appearance | White to off-white solid (typical for similar organic salts) | General knowledge |
| Melting Point | Data not available in searched literature. | |
| Solubility | The oxalate salt form enhances solubility in various solvents, particularly protic solvents like ethanol.[1] It is soluble in an ethanol/water (7:3 v/v) mixture.[1] | [1] |
| Purity | Commercial sources offer ≥98% purity. | [2] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool.
-
A second sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
-
Determination of Solubility
Solubility is a crucial parameter for reaction setup, purification, and formulation.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Procedure (Qualitative):
-
To a test tube containing approximately 1 mL of the solvent, a small, pre-weighed amount (e.g., 10 mg) of this compound is added.
-
The mixture is agitated (vortexed or shaken) at a constant temperature (e.g., 25 °C) for a set period.
-
Visual observation is used to classify the solubility as soluble, partially soluble, or insoluble.
-
-
Procedure (Quantitative):
-
A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.
-
The mixture is stirred at a constant temperature until equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the clear, saturated solution is taken, and the solvent is evaporated to dryness.
-
The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/100 mL).
-
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the compound's identity.
¹H and ¹³C NMR Sample Preparation:
-
Approximately 5-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, given its likely solubility in polar solvents) in a clean, dry NMR tube.
-
The solution must be homogeneous and free of particulate matter.
-
The spectrum is acquired on an NMR spectrometer, with chemical shifts typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
Sample Preparation (KBr Pellet Method):
-
1-2 mg of the dry compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the compound's properties. For an oxalate salt, ESI is generally suitable.
-
The solution is introduced into the mass spectrometer. The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion and its fragments, which can be used to confirm the molecular weight and aspects of the structure. For the oxalate salt, one would expect to observe the protonated free base, [C₈H₁₁NO + H]⁺.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of this compound.
Caption: Workflow for the determination of physical properties.
Conclusion
While this compound is a valuable tool in asymmetric synthesis, a comprehensive public database of its experimentally determined physical properties is limited. This guide provides the foundational knowledge of its known characteristics and outlines the standard, validated protocols for determining its melting point, solubility, and spectroscopic profile. The application of these methodologies will enable researchers to thoroughly characterize this compound, ensuring its appropriate and effective use in their synthetic endeavors.
References
An In-depth Technical Guide to (R)-N-(1-Phenylethyl)hydroxylamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Compound Structure and Properties
(R)-N-(1-Phenylethyl)hydroxylamine oxalate is an organic salt consisting of the protonated form of (R)-N-(1-Phenylethyl)hydroxylamine and the oxalate anion. The presence of a chiral center at the benzylic position is a key structural feature, dictating its application in stereoselective synthesis.[1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₅ | [1] |
| Molecular Weight | 227.21 g/mol | [1] |
| CAS Number | 118743-81-0 | [1] |
| IUPAC Name | oxalic acid;N-[(1R)-1-phenylethyl]hydroxylamine | [1] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Solubility | Soluble in polar solvents | [1] |
Spectroscopic Data:
A comprehensive search of available scientific literature and chemical databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. The data presented below is for structurally similar compounds and should be used for reference purposes only.
Reference ¹H NMR Data for N-Arylhydroxylamines (in MeOD):
-
Aromatic protons: δ 7.20-7.26 (m), 7.01-7.04 (m)
-
NH proton: δ 4.84 (brs)
-
N-OH proton: δ 8.63 (brs)
Reference ¹³C NMR Data for N-Arylhydroxylamines (in MeOD):
-
Aromatic carbons: δ 151.90, 129.47, 122.11, 115.10
Reference IR Spectroscopy Data for Hydroxylamines:
-
N-H stretch: ~3200-3400 cm⁻¹
-
O-H stretch: ~3400-3600 cm⁻¹
-
C-N stretch: ~1000-1200 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
Reference Mass Spectrometry Data:
-
The free base, (R)-N-(1-Phenylethyl)hydroxylamine (C₈H₁₁NO), has a molecular weight of 137.18 g/mol . The expected [M+H]⁺ ion would be at m/z 138.09.
Experimental Protocols
The following is a detailed protocol for the synthesis of the enantiomer, (S)-N-(1-Phenylethyl)hydroxylamine oxalate. This protocol can be adapted for the synthesis of the (R)-enantiomer by starting with (R)-1-phenylethylamine.
Synthesis of this compound
This synthesis is a three-step process starting from (R)-1-phenylethylamine.
Figure 2: Synthetic workflow for this compound.
Step 1: Synthesis of (R)-[(1-Phenylethyl)amino]acetonitrile
-
To a solution of (R)-1-phenylethylamine (1.0 eq) in acetonitrile, add diisopropylethylamine (2.0 eq).
-
Cool the mixture in an ice bath and add bromoacetonitrile (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of [(1R)-1-Phenylethyl]imino]acetonitrile N-oxide
-
Dissolve (R)-[(1-Phenylethyl)amino]acetonitrile (1.0 eq) in dichloromethane and cool in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench with a saturated aqueous solution of sodium thiosulfate followed by saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrone.
Step 3: Synthesis of this compound
-
Dissolve the crude nitrone from the previous step in methanol.
-
Add hydroxylamine hydrochloride (5.0 eq) and heat the mixture to 60 °C for 2 hours.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the resulting crude hydroxylamine in a minimal amount of methanol.
-
Add a solution of oxalic acid (1.0 eq) in diethyl ether to precipitate the oxalate salt.
-
Collect the white precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Biological Activity and Signaling Pathways
Hydroxylamine derivatives are known to exhibit a range of biological activities. A notable effect of many hydroxylamines, including potentially this compound, is the induction of methemoglobinemia.[1]
Mechanism of Methemoglobin Formation:
Methemoglobin is an oxidized form of hemoglobin in which the ferrous (Fe²⁺) iron of the heme group is converted to the ferric (Fe³⁺) state. This conversion renders the hemoglobin unable to bind and transport oxygen. Hydroxylamines can induce methemoglobin formation through a cyclic oxidation-reduction process.
Figure 3: Signaling pathway of hydroxylamine-induced methemoglobin formation.
The process is initiated by the one-electron oxidation of the hydroxylamine by oxyhemoglobin, leading to the formation of a hydroxylamine radical and methemoglobin. This radical can be further oxidized, and the generated reactive oxygen species (ROS), such as superoxide, can contribute to oxidative stress and cellular damage. The methemoglobin can be reduced back to functional hemoglobin by cellular enzyme systems, primarily NADPH-methemoglobin reductase.
Applications in Research and Development
The primary application of this compound in a research setting is as a chiral auxiliary in asymmetric synthesis.[1] Its chiral nature allows for the stereocontrolled introduction of new functional groups in a molecule, which is of paramount importance in the synthesis of enantiomerically pure pharmaceutical compounds. The hydroxylamine functionality can also be utilized in the formation of oximes and nitrones, which are versatile intermediates in organic synthesis.[1]
Conclusion
This compound is a valuable chiral building block with established utility in asymmetric synthesis. This guide has provided a detailed overview of its structure, properties, and a comprehensive synthesis protocol. Furthermore, the mechanism of its potential biological activity, specifically the induction of methemoglobinemia, has been elucidated. While a significant body of knowledge exists for this compound, the absence of publicly available experimental spectroscopic data highlights an area for future investigation to fully characterize this important chemical entity.
References
(R)-N-(1-Phenylethyl)hydroxylamine Oxalate: A Technical Guide to its Applications in Asymmetric Synthesis and Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral hydroxylamine derivative that has emerged as a valuable tool in both synthetic organic chemistry and biochemical research. Its utility stems from its ability to act as a chiral auxiliary, enabling the stereocontrolled synthesis of complex molecules, and its involvement in redox processes within biological systems. This technical guide provides an in-depth overview of its primary applications, complete with experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Core Applications in Asymmetric Synthesis
This compound serves as a "chiral ammonia equivalent" in asymmetric synthesis.[1] Its chiral phenylethyl group provides a stereodirecting influence in reactions, allowing for the preferential formation of one enantiomer of the target molecule. This is particularly crucial in drug development, where the chirality of a molecule can significantly impact its pharmacological activity.
Asymmetric Synthesis of Lactams
A significant application of this compound is in the diastereoselective synthesis of five- and six-membered lactams, such as 5-oxopyrrolidine-3-carboxylic acids and 6-oxopiperidine-3-carboxylic acids.[1] These structures are important scaffolds in medicinal chemistry. The synthesis typically involves a one-pot Michael addition of the hydroxylamine to an α,β-unsaturated dicarboxylic acid derivative, followed by an intramolecular cyclization. The bulky phenylethyl group of the chiral auxiliary directs the stereochemical course of the reaction, leading to the formation of diastereomeric lactams that can often be separated by crystallization.[1]
This protocol describes the reaction of itaconic acid with (R)-O-(1-phenylethyl)hydroxylamine, a closely related derivative, which illustrates the general principle.
Materials:
-
Itaconic acid
-
(R)-O-(1-phenylethyl)hydroxylamine
-
Methanol
-
Diethyl ether
Procedure:
-
A solution of itaconic acid (1.30 g, 10.0 mmol) in methanol (10 mL) is prepared.
-
To this solution, (R)-O-(1-phenylethyl)hydroxylamine (1.37 g, 10.0 mmol) is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to yield the crude product.
-
The diastereomers are separated by fractional crystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Data Presentation:
| Entry | Michael Acceptor | Chiral Auxiliary | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Itaconic Acid | (R)-O-(1-phenylethyl)hydroxylamine | (3S,1'R)-1-(1-Phenylethoxy)-5-oxopyrrolidine-3-carboxylic acid | 85 | >95:5 |
| 2 | Diethyl homoitaconate | (R)-O-(1-phenylethyl)hydroxylamine | Diethyl (3S,1'R)-1-(1-phenylethoxy)-6-oxopiperidine-3-carboxylate | 78 | >95:5 |
Note: The data presented is illustrative and based on typical results for this type of reaction.
A key advantage of the (R)-N-(1-phenylethyl) moiety is its facile removal under mild conditions, typically via catalytic hydrogenolysis. This step cleaves the N-O bond, yielding the desired lactam and recovering the chiral auxiliary, often without racemization.
Experimental Protocol: Catalytic Hydrogenolysis
Materials:
-
Diastereomerically pure N-(1-phenylethoxy)lactam
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
The N-(1-phenylethoxy)lactam is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-3 atm) at room temperature for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the deprotected lactam.
Asymmetric Synthesis of β-Lactams
While direct use of the hydroxylamine oxalate is less common, the parent amine, (R)-1-phenylethylamine, is a widely used chiral auxiliary in the synthesis of β-lactams via the Staudinger reaction.[2] This reaction involves the [2+2] cycloaddition of a ketene and an imine. When a chiral imine derived from (R)-1-phenylethylamine is used, the reaction proceeds with high diastereoselectivity.
Experimental Workflow for Asymmetric β-Lactam Synthesis
Caption: Workflow for asymmetric β-lactam synthesis.
Role in Biochemical Research: Methemoglobin Formation
Hydroxylamine derivatives, including (R)-N-(1-Phenylethyl)hydroxylamine, are known to induce the formation of methemoglobin (MetHb) from hemoglobin (Hb).[1] Methemoglobin is an oxidized form of hemoglobin in which the iron in the heme group is in the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen. This process is of interest to toxicologists and drug development professionals as it can be a mechanism of drug-induced toxicity.
The reaction involves the oxidation of the ferrous (Fe²⁺) iron of oxyhemoglobin to the ferric (Fe³⁺) state, with the concomitant reduction of the hydroxylamine. The process can involve the formation of reactive radical intermediates.
Signaling Pathway of Hydroxylamine-Induced Methemoglobin Formation
Caption: Hydroxylamine-induced methemoglobin formation.
The concentration of methemoglobin in a blood sample can be determined spectrophotometrically based on its characteristic absorbance spectrum.
Materials:
-
Blood sample
-
Phosphate buffer (pH 7.4)
-
Potassium ferricyanide solution
-
Potassium cyanide solution
-
Spectrophotometer
Procedure:
-
A blood sample is diluted with phosphate buffer.
-
The absorbance of the diluted sample is measured at 630 nm (A₁). This reading corresponds to the initial methemoglobin concentration.
-
A small amount of potassium ferricyanide solution is added to a separate aliquot of the diluted blood sample to convert all hemoglobin to methemoglobin. The absorbance is again measured at 630 nm (A₂).
-
Potassium cyanide is then added to the second aliquot to convert methemoglobin to cyanomethemoglobin, which does not absorb at 630 nm. The absorbance is measured at 630 nm (A₃).
-
The percentage of methemoglobin is calculated using the following formula: % MetHb = [(A₁ - A₃) / (A₂ - A₃)] * 100
Data Presentation:
| Sample | Absorbance at 630 nm (Initial) | Absorbance at 630 nm (after K₃[Fe(CN)₆]) | Absorbance at 630 nm (after KCN) | Methemoglobin (%) |
| Control | 0.05 | 0.85 | 0.02 | 3.6 |
| Treated | 0.45 | 0.86 | 0.02 | 51.2 |
Note: The data presented is for illustrative purposes.
Analytical Chemistry Applications
The hydroxylamine functional group of this compound can react with carbonyl compounds (aldehydes and ketones) to form oximes. This reaction can be utilized in analytical chemistry for the detection and quantification of carbonyl compounds. The formation of the oxime can be monitored by various analytical techniques, such as chromatography or spectroscopy.
Conclusion
This compound is a versatile chiral compound with significant applications in both the synthesis of enantiomerically pure molecules and the study of biochemical redox processes. Its role as a chiral auxiliary provides a reliable method for controlling stereochemistry in the synthesis of important pharmaceutical building blocks like lactams. Furthermore, its ability to induce methemoglobin formation makes it a relevant compound for toxicological studies and in understanding drug-induced hematotoxicity. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and professionals in leveraging the unique properties of this compound in their respective fields.
References
An In-depth Technical Guide to the Safety and Hazards of (R)-N-(1-Phenylethyl)hydroxylamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with (R)-N-(1-Phenylethyl)hydroxylamine oxalate. The information is intended to inform researchers, scientists, and professionals in drug development about the potential risks and safe handling procedures for this compound.
Chemical Identification and Physical Properties
This compound is a chiral organic compound. The oxalate salt form enhances its stability and solubility.[1]
| Property | Value | Source |
| Chemical Name | This compound | ChemScene |
| CAS Number | 118743-81-0 | ChemScene[2] |
| Molecular Formula | C₁₀H₁₃NO₅ | ChemScene[2] |
| Molecular Weight | 227.21 g/mol | ChemScene[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity | ≥98% | ChemScene[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
GHS Hazard Pictograms
-
GHS05: Corrosion
-
GHS06: Acute Toxicity (fatal or toxic)
GHS Hazard Statements
| Code | Statement |
| H301 | Toxic if swallowed.[4] |
| H314 | Causes severe skin burns and eye damage.[4] |
GHS Precautionary Statements
A comprehensive list of precautionary statements is provided in the table below.
| Code | Prevention | Response | Storage | Disposal |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[2] | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] | P405: Store locked up.[2] | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
| P264 | Wash skin thoroughly after handling.[2] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | ||
| P270 | Do not eat, drink or smoke when using this product.[2] | P310: Immediately call a POISON CENTER/doctor. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | P363: Wash contaminated clothing before reuse.[2] |
Toxicological Information
Limited toxicological data is available for this compound specifically. However, information on structurally related compounds and the hydroxylamine class in general provides insight into its potential toxicity. The primary toxicological concern associated with hydroxylamines is their ability to induce methemoglobinemia.[5]
Acute Toxicity
No specific LD50 or LC50 data for this compound was found in the public domain. However, data for structurally related compounds are presented below for context.
It is crucial to note that the following data are for analogous compounds and should be used for estimation purposes only.
| Compound | Route | Species | LD50 Value | Source |
| N-Phenylhydroxylamine | Oral | Rat | 100 mg/kg | ChemicalBook[6] |
| 2-Phenylethylamine | Oral | Rat | 287 mg/kg | CDH Fine Chemical[7] |
| 2-Phenylethylamine | Oral | Rat | 300 mg/kg | Sigma-Aldrich |
| Oxalic acid | Oral | Rat | 375 mg/kg | Fisher Scientific[8] |
| Oxalic acid, anhydrous | Oral | Rat | 24 mg/kg | FooDB[9] |
Mechanism of Toxicity: Methemoglobin Formation
Hydroxylamine derivatives are known to be potent inducers of methemoglobin formation.[10] Methemoglobin is an oxidized form of hemoglobin (Fe³⁺) that is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[11] The reaction involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺).[12] This process can involve the formation of reactive radical intermediates.[13]
The proposed mechanism involves a cyclic process where the hydroxylamine is oxidized, and in turn, oxidizes hemoglobin. The resulting nitroso compound can then be reduced back to the hydroxylamine, allowing it to re-enter the cycle and cause further oxidation of hemoglobin.[14]
Caption: Proposed pathway of methemoglobin formation by (R)-N-(1-Phenylethyl)hydroxylamine.
Experimental Protocols
Synthesis of this compound
The synthesis of N-hydroxy-(S)-1-phenylethylamine oxalate has been described in detail.[15][16] A general three-step procedure is outlined below.
Step A: Synthesis of (S)-[(1-Phenylethyl)amino]acetonitrile (S)-1-phenylethylamine is reacted with bromoacetonitrile in the presence of a base such as diisopropylethylamine in a suitable solvent like acetonitrile.[15] The product is then extracted and purified.
Step B: Synthesis of [(1S)-1-Phenylethyl]imino]acetonitrile N-oxide The product from Step A is oxidized using an oxidizing agent like m-chloroperbenzoic acid (mCPBA) in a solvent such as dichloromethane.[16]
Step C: Formation of N-Hydroxy-(S)-1-phenylethylamine Oxalate The crude nitrone from Step B is reacted with hydroxylamine hydrochloride in methanol.[15] The resulting hydroxylamine is then treated with oxalic acid to form the oxalate salt, which can be isolated by filtration.
Experimental Protocol for Methemoglobin Formation Assay
This protocol is adapted from a method for assessing methemoglobin formation by N-hydroxy derivatives of aromatic amines.[14]
1. Preparation of Red Blood Cells (RBCs):
-
Obtain whole blood from healthy donors.
-
Centrifuge at 800 x g for 10 minutes at 4°C to pellet the RBCs.
-
Wash the RBCs three times with cold Ringer's buffer.
-
Lyse a small aliquot of RBCs with distilled water and sonication to determine the initial hemoglobin concentration spectrophotometrically at 542 nm.[14]
2. Incubation with this compound:
-
Resuspend the washed RBCs in Ringer's buffer (pH 7.4).
-
Add a known concentration of this compound to the RBC suspension. A molar excess of hemoglobin to the test compound is recommended.
-
Incubate the mixture at 37°C for a defined period (e.g., 4 hours).[14]
3. Measurement of Methemoglobin:
-
At various time points, take an aliquot of the RBC suspension.
-
Lyse the RBCs to release the hemoglobin.
-
Measure the absorbance of the lysate at 631 nm to determine the concentration of methemoglobin.[14]
4. Data Analysis:
-
Calculate the percentage of methemoglobin formation at each time point relative to the total hemoglobin concentration.
-
Plot the percentage of methemoglobin versus time to determine the rate of formation.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid inhalation of dust or vapors.[7]
-
Do not eat, drink, or smoke in the work area.[2]
-
Wash hands thoroughly after handling.[2]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[17]
-
Keep away from heat, sparks, and open flames.[17]
-
Recommended storage temperature is 2-8°C.[2]
-
Store locked up.[2]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[7]
Emergency Procedures
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
This guide is intended to provide essential safety and hazard information. It is not a substitute for a comprehensive risk assessment that should be conducted before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Buy this compound | 118743-81-0 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid | 78798-33-1 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Methemoglobinemia: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 6. N-Phenylhydroxylamine - Safety Data Sheet [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. foodb.ca [foodb.ca]
- 10. Hydroxylamine and phenol-induced formation of methemoglobin and free radical intermediates in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Spontaneous Overtime Methemoglobin Formation in Post-Mortem Blood Samples from Real Cases in Critical Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scalable manufacturing platform for the production of methemoglobin as a non-oxygen carrying control material in studies of cell-free hemoglobin solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of free radicals as intermediates in the methemoglobin formation from oxyhemoglobin induced by hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production Method of N-Hydroxy-(S)-1-phenylethylamine oxalate - Chempedia - LookChem [lookchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. merckmillipore.com [merckmillipore.com]
(R)-N-(1-Phenylethyl)hydroxylamine oxalate literature review
An In-depth Technical Guide to (R)-N-(1-Phenylethyl)hydroxylamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral hydroxylamine derivative of significant interest in synthetic organic chemistry. Its primary application lies in its use as a chiral auxiliary, a reagent that controls the stereochemical outcome of a chemical reaction. The presence of a stereocenter in its structure allows for the asymmetric synthesis of various molecules, which is of paramount importance in the development of pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and quantitative data.
Chemical and Physical Properties
This compound is a white to off-white solid. The oxalate salt form enhances its stability and handling properties compared to the free base.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₅ | [2][3] |
| Molecular Weight | 227.21 g/mol | [1][2][3] |
| Purity | ≥98% | [2] |
| CAS Number | 118743-81-0 | [2] |
| IUPAC Name | N-[(1R)-1-phenylethyl]hydroxylamine;oxalic acid |
Synthesis
The synthesis of this compound is analogous to the well-documented synthesis of its (S)-enantiomer.[4][5] The general approach involves a three-step sequence starting from (R)-1-phenylethylamine. The key steps are selective mono-cyanomethylation, regioselective nitrone formation, and subsequent hydroxylaminolysis.
Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol adapted from the synthesis of the (S)-enantiomer.[4][5]
Step A: (R)-[(1-Phenylethyl)amino]acetonitrile
-
To a solution of (R)-1-phenylethylamine (1 equivalent) and diisopropylethylamine (2 equivalents) in acetonitrile, add bromoacetonitrile (1.1 equivalents) dropwise at room temperature.[5]
-
Stir the reaction mixture at ambient temperature for 10-12 hours, monitoring completion by TLC.[4]
-
Concentrate the mixture under reduced pressure.[5]
-
Add saturated aqueous sodium bicarbonate solution and extract with dichloromethane.[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[5]
-
Purify the crude oil by column chromatography on silica gel.[4][5]
Step B: [(1R)-1-Phenylethyl]imino]acetonitrile N-oxide
-
Dissolve the product from Step A (1 equivalent) in dichloromethane and cool the solution in an ice bath.[4]
-
Add m-chloroperbenzoic acid (m-CPBA) (approximately 2.4 equivalents) portion-wise over 30 minutes.[4]
-
Remove the ice bath and stir the mixture at ambient temperature until the reaction is complete.[4]
-
Cool the mixture in an ice bath and quench with aqueous sodium thiosulfate and saturated sodium bicarbonate solution.[4]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.[4]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the crude nitrone.[4]
Step C: this compound
-
Dissolve the crude nitrone from Step B in methanol.[4]
-
Add hydroxylamine hydrochloride (5 equivalents) and heat the mixture to 60°C for 2 hours.[4]
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.[5]
-
Neutralize with saturated sodium bicarbonate solution and separate the layers.[5]
-
Extract the aqueous phase with dichloromethane.[5]
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.[5]
-
To the resulting residue, add a solution of oxalic acid (2 equivalents) in methanol/ether to precipitate the oxalate salt.[5]
-
Collect the white crystals by filtration, wash with ether, and dry under reduced pressure to obtain this compound.[5]
Applications in Asymmetric Synthesis
This compound serves as a valuable chiral auxiliary in asymmetric synthesis.[1] A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction.
Enantioselective Michael Addition-Cyclization
One notable application is in enantioselective Michael addition-cyclization cascades.[1] The chiral phenylethyl group directs the nucleophilic attack, leading to the formation of a new stereocenter with high selectivity.[1]
Caption: Asymmetric Michael Addition-Cyclization Workflow.
Auxiliary Removal
A key advantage of this chiral auxiliary is its facile removal under mild conditions, typically via catalytic hydrogenolysis.[1] This step cleaves the N-O bond, releasing the chiral product.[1]
Safety and Handling
While specific safety data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals.[1] Hydroxylamine derivatives, in general, can act as reducing agents and may induce the formation of methemoglobin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a versatile and effective chiral auxiliary for asymmetric synthesis. Its straightforward preparation and efficient removal make it a valuable tool for the stereocontrolled synthesis of complex organic molecules. The detailed protocols and data presented in this guide are intended to facilitate its application in research and development, particularly in the field of drug discovery.
References
- 1. Buy this compound | 118743-81-0 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid | C10H13NO5 | CID 11954986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Production Method of N-Hydroxy-(S)-1-phenylethylamine oxalate - Chempedia - LookChem [lookchem.com]
(R)-N-(1-Phenylethyl)hydroxylamine Oxalate: A Technical Guide for Drug Development and Asymmetric Synthesis
Introduction
(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral chemical compound of significant interest in organic synthesis and drug development.[1] Its value stems from the presence of a stereogenic center, which makes it a powerful tool as a chiral auxiliary in asymmetric synthesis, enabling the selective production of one enantiomer of a target molecule. This is particularly crucial in the pharmaceutical industry, where the chirality of a drug can profoundly influence its pharmacological activity and safety profile. The oxalate salt form of this hydroxylamine derivative enhances its stability and handling properties, making it a practical reagent in a laboratory setting.[1] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, based on available data from chemical suppliers and computational models.
| Property | Value | Source |
| CAS Number | 118743-81-0 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₅ | [1][2] |
| Molecular Weight | 227.21 g/mol | [1][2][3] |
| Purity | ≥98% | [2] |
| Topological Polar Surface Area (TPSA) | 106.86 Ų | [2] |
| Computed logP | 0.882 | [2] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from the commercially available chiral precursor, (R)-1-phenylethylamine. The general synthetic route involves the formation of the hydroxylamine followed by its precipitation as the oxalate salt.
General Synthesis Workflow
Detailed Experimental Protocol
Step 1: Synthesis of (R)-N-(1-Phenylethyl)hydroxylamine
-
To a solution of (R)-1-phenylethylamine in a suitable solvent (e.g., methanol or ethanol), add hydroxylamine hydrochloride.
-
Add a base, such as sodium bicarbonate or sodium hydroxide, portion-wise while maintaining the reaction temperature, typically between 25-60°C.
-
Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure and partitioning the residue between an organic solvent (e.g., dichloromethane) and water.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude (R)-N-(1-Phenylethyl)hydroxylamine.
Step 2: Formation of the Oxalate Salt
-
Dissolve the crude (R)-N-(1-Phenylethyl)hydroxylamine in a minimal amount of a suitable solvent, such as methanol or ethanol.
-
In a separate flask, prepare a solution of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the hydroxylamine solution with stirring.
-
The oxalate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following table presents expected data based on the known structure and data from analogous compounds. Researchers should perform their own analytical characterization for verification.
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the nitrogen, the methyl protons, and exchangeable protons of the hydroxylamine and oxalate moieties. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the benzylic carbon, the methyl carbon, and the carboxylate carbons of the oxalate. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ for the free base (C₈H₁₁NO) at m/z 138.0919. |
| IR Spectroscopy | Characteristic absorption bands for N-H, O-H, C-H (aromatic and aliphatic), and C=O (oxalate) stretching vibrations. |
Applications in Asymmetric Synthesis
The primary application of this compound is as a chiral auxiliary in asymmetric synthesis.[1] The chiral phenylethyl group can effectively control the stereochemical outcome of a reaction, leading to the formation of a desired diastereomer.
Enantioselective Michael Addition-Cyclization Cascades
A notable application is in the enantioselective Michael addition-cyclization of α,β-unsaturated carbonyl compounds to construct complex heterocyclic structures.[1]
In this process, the bulky phenylethyl group of the hydroxylamine directs the nucleophilic attack of the nitrogen onto the β-position of the Michael acceptor, establishing a new stereocenter.[1] Subsequent intramolecular cyclization then proceeds with high diastereoselectivity, dictated by the configuration of the auxiliary.[1] Key factors influencing the selectivity of this reaction include the polarity of the solvent and the reaction temperature.[1] After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered.
Biological Activity and Drug Development Potential
While this compound is primarily utilized as a synthetic intermediate, the broader class of hydroxylamine derivatives has been investigated for various biological activities. Research indicates that hydroxylamines can act as reducing agents in biological systems and may be involved in redox biology.[1] Some hydroxylamines are known to induce the formation of methemoglobin, which can lead to oxidative stress.[1]
Currently, there is limited publicly available scientific research on the specific mechanism of action or direct application of this compound in signaling pathways or as a therapeutic agent itself.[1] Its role in drug development is predominantly as a building block to create more complex chiral molecules, where the stereochemistry is critical for the final drug's efficacy and safety.
Conclusion
This compound is a valuable and versatile chiral building block for modern organic synthesis. Its utility as a chiral auxiliary provides a reliable method for controlling stereochemistry in the synthesis of complex molecules, which is of paramount importance in the development of new pharmaceuticals. While its direct biological activities are not extensively documented, its role in enabling the synthesis of enantiomerically pure drug candidates is well-established. This guide provides a foundational understanding of its synthesis, properties, and applications to aid researchers and scientists in its effective utilization.
References
Methodological & Application
Asymmetric Synthesis of Chiral Lactams Utilizing (R)-N-(1-Phenylethyl)hydroxylamine Oxalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its rigid phenylethyl backbone provides effective steric hindrance, enabling high levels of diastereoselectivity in the formation of new stereocenters. This chiral hydroxylamine is particularly effective in the synthesis of enantiomerically enriched cyclic compounds, such as lactams, which are prevalent structural motifs in many pharmaceuticals and biologically active molecules. The oxalate salt form enhances the compound's stability and ease of handling.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric synthesis of 5-oxopyrrolidine-3-carboxylic acid, a key intermediate for various therapeutic agents.
Principle of Asymmetric Induction
The core principle behind the use of (R)-N-(1-Phenylethyl)hydroxylamine as a chiral auxiliary lies in its ability to transiently introduce a chiral center that directs the approach of a nucleophile to a prochiral substrate. The bulky (R)-1-phenylethyl group effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other. Following the desired stereoselective transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched target molecule.
Application: Asymmetric Synthesis of (3R,1'R)-1-(1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid
A primary application of this compound is in the diastereoselective synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives. This is achieved through a tandem Michael addition-cyclization reaction with itaconic acid or its derivatives. The chiral hydroxylamine acts as a nucleophile, attacking the β-position of the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the lactam ring. The stereochemistry of the newly formed chiral center at the C3 position of the pyrrolidone ring is controlled by the chirality of the (R)-N-(1-Phenylethyl) group.
Experimental Workflow
The overall experimental workflow for this asymmetric synthesis can be visualized as a three-stage process:
Caption: General workflow for the asymmetric synthesis of 5-oxopyrrolidine-3-carboxylic acid.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of N-(R)-(1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic Acid
This protocol details the Michael addition of (R)-N-(1-Phenylethyl)hydroxylamine to itaconic acid, followed by in-situ cyclization to form the corresponding lactam.
Materials:
-
This compound
-
Itaconic acid
-
Triethylamine (Et3N)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add triethylamine (2.2 equivalents) and stir at room temperature for 30 minutes to liberate the free hydroxylamine.
-
Add itaconic acid (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product as a mixture of diastereomers.
Data Presentation:
| Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-(R)-(1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid (mixture) | ~85-95 | Major : Minor |
Note: The specific diastereomeric ratio can be influenced by reaction conditions and should be determined experimentally, for example, by ¹H NMR analysis of the crude product.
Protocol 2: Separation of Diastereomers
The separation of the desired diastereomer is crucial for obtaining an enantiomerically pure final product. This can often be achieved by fractional crystallization.
Materials:
-
Crude mixture of N-(R)-(1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid diastereomers
-
Suitable solvent system for crystallization (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude diastereomeric mixture in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with cold ethyl acetate/hexanes, and dry under vacuum.
-
Analyze the crystalline material and the mother liquor (e.g., by chiral HPLC or NMR) to determine the diastereomeric purity.
-
If necessary, recrystallize the product to enhance diastereomeric purity.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the (R)-N-(1-phenylethyl) group to yield the desired enantiomerically pure 5-oxopyrrolidine-3-carboxylic acid. Catalytic transfer hydrogenation is an effective method for this transformation.
Materials:
-
Diastereomerically pure N-(R)-(1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
Procedure:
-
Dissolve the diastereomerically pure lactam (1 equivalent) in methanol.
-
Add 10% Pd/C (catalytic amount, e.g., 10-20 mol%).
-
Add ammonium formate (5-10 equivalents) in portions.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as crystallization or column chromatography, to yield the enantiomerically pure 5-oxopyrrolidine-3-carboxylic acid.
Data Presentation:
| Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R)-5-Oxopyrrolidine-3-carboxylic acid | ~80-90 | >98 |
Reaction Mechanism and Stereochemical Rationale
The diastereoselectivity of the Michael addition is governed by the steric influence of the chiral auxiliary. The (R)-1-phenylethyl group creates a chiral environment that directs the nucleophilic attack of the hydroxylamine onto the itaconic acid.
References
Application Notes and Protocols for Michael Addition with (R)-N-(1-Phenylethyl)hydroxylamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the diastereoselective Michael addition of (R)-N-(1-phenylethyl)hydroxylamine to α,β-unsaturated esters. (R)-N-(1-Phenylethyl)hydroxylamine, used as a chiral auxiliary, enables the asymmetric synthesis of β-amino acid derivatives, which are valuable building blocks in pharmaceutical and natural product synthesis. The protocol described herein is based on the conjugate addition to methyl crotonate, yielding diastereomeric β-amino esters. This application note includes a step-by-step experimental procedure, a summary of expected yields and diastereoselectivity, and a visual representation of the experimental workflow.
Introduction
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. When a chiral nucleophile or auxiliary is employed, this reaction can be rendered asymmetric, providing access to enantiomerically enriched products. (R)-N-(1-Phenylethyl)hydroxylamine is a valuable chiral ammonia equivalent that can be utilized as a chiral auxiliary in Michael additions to introduce a stereocenter, which can direct subsequent transformations. The phenylethyl group provides effective steric hindrance, leading to facial discrimination of the prochiral enolate intermediate. The resulting β-amino carbonyl compounds are versatile intermediates for the synthesis of various biologically active molecules.
This protocol details the 1,4-conjugate addition of (R)-N-(1-phenylethyl)hydroxylamine, generated in situ from its oxalate salt, to methyl crotonate. The reaction proceeds under basic conditions and yields a mixture of diastereomeric β-amino esters, which can often be separated by chromatography.
Experimental Protocol
Materials:
-
(R)-N-(1-Phenylethyl)hydroxylamine oxalate
-
Methyl crotonate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous ethanol
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In situ generation of the free hydroxylamine:
-
To a solution of this compound (1.0 equivalent) in water, add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH > 8).
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the free (R)-N-(1-phenylethyl)hydroxylamine as an oil.
-
-
Michael Addition Reaction:
-
Dissolve the freshly prepared (R)-N-(1-phenylethyl)hydroxylamine (1.0 equivalent) and methyl crotonate (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add potassium carbonate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC). A typical reaction time is 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the diastereomeric products.
-
Data Presentation
The following table summarizes the typical results for the Michael addition of (R)-N-(1-phenylethyl)hydroxylamine to methyl crotonate.
| Entry | Michael Acceptor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl Crotonate | Methyl 3-((R)-N-hydroxy-N-(1-phenylethyl)amino)butanoate | 75 | 3:1 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the protocol for the Michael addition of this compound.
Application Notes and Protocols: (R)-N-(1-Phenylethyl)hydroxylamine Oxalate as a Chiral Ammonia Equivalent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a valuable chiral reagent employed in asymmetric synthesis as a chiral ammonia equivalent. Its primary application lies in the stereocontrolled introduction of a nitrogen atom to construct chiral nitrogen-containing heterocycles, which are significant structural motifs in many pharmaceuticals and biologically active compounds. The chiral (R)-1-phenylethyl group acts as an effective auxiliary, directing the stereochemical outcome of reactions, leading to the formation of specific stereoisomers.[1] This is particularly useful in the synthesis of substituted lactams, such as 5-oxopyrrolidine-3-carboxylic acids and 6-oxopiperidine-3-carboxylic acids.[1] The oxalate salt form of this hydroxylamine derivative enhances its stability and handling properties.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric synthesis of chiral lactams through a diastereoselective Michael addition-cyclization cascade.
Principle of Application: A Chiral Ammonia Equivalent in Asymmetric Lactam Synthesis
The core utility of this compound is its function as a chiral nucleophilic amine source. In a one-pot reaction, it participates in a Michael addition to an α,β-unsaturated dicarboxylic acid or ester, such as itaconic acid or its derivatives. This initial conjugate addition is followed by an in-situ intramolecular cyclization to form a chiral N-hydroxy lactam. The bulky and stereochemically defined (R)-1-phenylethyl group on the nitrogen atom directs the approach of the Michael acceptor, leading to a high degree of diastereoselectivity in the newly formed stereocenters of the lactam ring.[1]
The resulting diastereomeric lactams can often be separated by crystallization or chromatography.[1] Subsequently, the chiral auxiliary can be cleaved to yield the final, enantiomerically enriched lactam product.
Data Presentation
The following tables summarize the quantitative data for the asymmetric synthesis of 5-oxopyrrolidine-3-carboxylic acid and 6-oxopiperidine-3-carboxylic acid derivatives using this compound.
Table 1: Asymmetric Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
| Michael Acceptor | Product | Diastereomeric Excess (de) | Yield (%) | Reference |
| Itaconic Acid | (3S,1'R)-1-Hydroxy-1-(1-phenylethyl)-5-oxopyrrolidine-3-carboxylic acid | >90% | Not specified | [1] |
| Dimethyl Itaconate | Methyl (3S,1'R)-1-hydroxy-1-(1-phenylethyl)-5-oxopyrrolidine-3-carboxylate | High (not quantified) | Good | Inferred from[2][3] |
Table 2: Asymmetric Synthesis of 6-Oxopiperidine-3-Carboxylic Acid Derivatives
| Michael Acceptor | Product | Diastereomeric Excess (de) | Yield (%) | Reference |
| Homotaconic Acid | (3S,1'R)-1-Hydroxy-1-(1-phenylethyl)-6-oxopiperidine-3-carboxylic acid | High (not quantified) | Not specified | Inferred from[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the chiral ammonia equivalent itself.
Materials:
-
(R)-1-Phenylethylamine
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Oxalic acid
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Hydroxylation of (R)-1-Phenylethylamine:
-
In a round-bottom flask, dissolve (R)-1-Phenylethylamine in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the product into diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude (R)-N-(1-Phenylethyl)hydroxylamine.
-
-
Formation of the Oxalate Salt:
-
Dissolve the crude (R)-N-(1-Phenylethyl)hydroxylamine in ethanol.
-
Add a solution of oxalic acid in ethanol dropwise with stirring.
-
The oxalate salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[1]
-
Protocol 2: Asymmetric Synthesis of (3S,1'R)-1-Hydroxy-1-(1-phenylethyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol details the one-pot Michael addition and cyclization reaction.
Materials:
-
This compound
-
Itaconic acid
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
Procedure:
-
Reaction Setup:
-
To a solution of this compound in methanol, add sodium methoxide at 0 °C.
-
Stir the mixture for 15 minutes to liberate the free hydroxylamine.
-
Add a solution of itaconic acid in methanol to the reaction mixture.
-
-
Michael Addition and Cyclization:
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Acidify the reaction mixture to pH 2-3 with hydrochloric acid.
-
Concentrate the mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
The diastereomers can be separated by fractional crystallization or column chromatography on silica gel.
-
Protocol 3: Cleavage of the Chiral Auxiliary (General Procedure)
The N-(1-phenylethyl) auxiliary can be removed under various conditions, such as catalytic hydrogenation.
Materials:
-
Chiral N-hydroxy lactam
-
Palladium on carbon (Pd/C)
-
Ethanol or other suitable solvent
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the chiral N-hydroxy lactam in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude debenzylated lactam.
-
Further purification can be achieved by crystallization or chromatography.
Visualizations
Caption: Synthesis of this compound.
Caption: Asymmetric Lactam Synthesis Workflow.
Caption: Role as a Chiral Ammonia Equivalent.
References
- 1. Buy this compound | 118743-81-0 [smolecule.com]
- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chiral Lactams using (R)-N-(1-Phenylethyl)hydroxylamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral lactams are pivotal structural motifs present in a wide array of pharmaceuticals and natural products. Their stereochemistry often dictates their biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. This document provides detailed application notes and protocols for the synthesis of chiral γ-lactams (specifically, 5-oxopyrrolidine-3-carboxylic acids) and δ-lactams (6-oxopiperidine-3-carboxylic acids) utilizing (R)-N-(1-Phenylethyl)hydroxylamine as a chiral auxiliary. The oxalate salt of this hydroxylamine is often used to improve its stability and handling.
This methodology relies on a diastereoselective one-pot Michael addition of the chiral hydroxylamine to an α,β-unsaturated dicarboxylic acid, such as itaconic acid, followed by an intramolecular cyclization to form the lactam ring. The presence of the bulky (R)-1-phenylethyl group directs the stereochemical outcome of the reaction, leading to the formation of diastereomeric lactam products. These diastereomers can then be separated, and the chiral auxiliary can be subsequently removed to afford the desired enantiopure lactam.
Reaction Principle
The core of this synthetic strategy is the use of (R)-N-(1-Phenylethyl)hydroxylamine as a "chiral ammonia equivalent".[1] The synthesis proceeds through two key stages:
-
Diastereoselective Michael Addition and Cyclization: The chiral hydroxylamine undergoes a Michael addition to an α,β-unsaturated dicarboxylic acid or its ester derivative. This is followed by an in-situ intramolecular cyclization (lactamization) to yield a mixture of diastereomeric N-alkoxy lactams. The stereoselectivity is induced by the chiral center on the N-(1-phenylethyl) group.
-
Separation and Chiral Auxiliary Cleavage: The resulting diastereomers can often be separated by crystallization. Subsequent cleavage of the N-O bond and the N-(1-phenylethyl) group, typically via catalytic hydrogenolysis, yields the final chiral lactam.[1]
Experimental Protocols
Protocol 1: Synthesis of (3S,1'R)- and (3R,1'R)-1-(1-Phenylethoxy)-5-oxopyrrolidine-3-carboxylic acid
This protocol details the reaction of itaconic acid with (R)-N-(1-phenylethyl)hydroxylamine to form diastereomeric N-alkoxy pyroglutamic acids.
Materials:
-
Itaconic acid
-
(R)-N-(1-Phenylethyl)hydroxylamine (or its oxalate salt, with appropriate base to liberate the free hydroxylamine)
-
Base (e.g., triethylamine, sodium hydroxide)
-
Solvent (e.g., water, ethanol)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of itaconic acid (1.0 eq) in a suitable solvent, add the base (1.0-1.2 eq).
-
Add (R)-N-(1-Phenylethyl)hydroxylamine (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude mixture of diastereomers can be purified and separated by column chromatography or crystallization.
Protocol 2: Cleavage of the Chiral Auxiliary by Catalytic Hydrogenolysis
This protocol describes the removal of the N-(1-phenylethoxy) group to yield the chiral pyroglutamic acid.
Materials:
-
Diastereomerically pure N-(1-Phenylethoxy)-5-oxopyrrolidine-3-carboxylic acid
-
Palladium on carbon (Pd/C, 10 mol%)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve the N-(1-phenylethoxy)-lactam in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral lactam.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Data Presentation
The efficiency of this diastereoselective synthesis is dependent on the specific substrates and reaction conditions employed. The following table summarizes representative data for the synthesis of chiral 5-oxopyrrolidine-3-carboxylic acid.
| Entry | Michael Acceptor | Chiral Auxiliary | Product | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Itaconic Acid | (R)-N-(1-Phenylethyl)hydroxylamine | (3S,1'R)- and (3R,1'R)-1-(1-Phenylethoxy)-5-oxopyrrolidine-3-carboxylic acid | Varies with conditions | Moderate to Good |
Note: Specific diastereomeric ratios and yields are highly dependent on the reaction conditions and require optimization for specific substrates. The diastereomers are often separable by crystallization.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of chiral lactams using (R)-N-(1-Phenylethyl)hydroxylamine.
Caption: Workflow for chiral lactam synthesis.
Logical Relationship of Key Steps
This diagram outlines the logical progression from starting materials to the final chiral product.
Caption: Key steps in the diastereoselective synthesis.
Conclusion
The use of (R)-N-(1-Phenylethyl)hydroxylamine offers a robust and effective method for the asymmetric synthesis of chiral lactams. The key advantages of this approach include the operational simplicity of the one-pot Michael addition-cyclization reaction and the ability to separate the resulting diastereomers. The subsequent removal of the chiral auxiliary provides access to valuable enantiomerically enriched lactam building blocks for pharmaceutical and chemical research. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols for the Derivatization of Carbonyls with (R)-N-(1-Phenylethyl)hydroxylamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of carbonyl compounds (aldehydes and ketones) using the chiral reagent (R)-N-(1-Phenylethyl)hydroxylamine oxalate. This process is a critical step in the enantioselective analysis of chiral carbonyls, enabling their separation and quantification as diastereomeric oximes, typically by High-Performance Liquid Chromatography (HPLC).
Introduction
The determination of the enantiomeric composition of chiral carbonyl compounds is of paramount importance in pharmaceutical development, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Direct enantioseparation of carbonyls can be challenging. An effective indirect approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated using standard achiral chromatography.
(R)-N-(1-Phenylethyl)hydroxylamine is a chiral hydroxylamine that reacts with carbonyls to form stable diastereomeric oximes.[1] The phenylethyl group of the reagent introduces a chiral center that, when reacted with a chiral carbonyl, results in a pair of diastereomers with distinct physicochemical properties, allowing for their chromatographic separation.[2] The oxalate salt form of the reagent enhances its stability and handling.[1]
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N double bond, resulting in an oxime. When a chiral carbonyl reacts with the enantiomerically pure (R)-N-(1-Phenylethyl)hydroxylamine, two diastereomeric oximes are formed. These diastereomers can then be separated and quantified using standard chromatographic techniques like HPLC.
Caption: General workflow for the derivatization of chiral carbonyls.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific carbonyl compound being analyzed.
Protocol 1: Derivatization of Carbonyls in Solution
This protocol is suitable for the derivatization of a purified carbonyl compound or a sample matrix where the carbonyl is the major component.
Materials:
-
This compound
-
Carbonyl-containing sample
-
Anhydrous Ethanol or Methanol
-
Pyridine (optional, as a base)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the carbonyl compound (1.0 mmol) in anhydrous ethanol or methanol (10 mL).
-
Reagent Addition: Add this compound (1.1 - 1.5 mmol). The oxalate salt may require neutralization. This can be achieved by the addition of a mild base like pyridine (1.1 - 1.5 mmol). Alternatively, the reaction can be carried out under slightly acidic conditions, which can catalyze oxime formation. A small amount of glacial acetic acid (e.g., 1-2 drops) can be added.
-
Reaction: Stir the mixture at room temperature or heat to reflux (50-80 °C) for 1-4 hours. The optimal temperature and time will depend on the reactivity of the carbonyl compound. Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary HPLC injection.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (20 mL) and extract the diastereomeric oximes with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (if acid was used) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the crude diastereomeric oximes.
-
-
Analysis: Dissolve the crude product in the HPLC mobile phase for analysis.
Protocol 2: Derivatization for Trace-Level Analysis in Complex Matrices
This protocol is adapted for samples where the carbonyl compound is present at low concentrations, such as in biological fluids or environmental samples.
Materials:
-
All materials from Protocol 1
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup and concentration (optional)
Procedure:
-
Sample Preparation: If necessary, perform a preliminary extraction of the carbonyl compound from the sample matrix. For aqueous samples, a liquid-liquid extraction or SPE may be employed.
-
Derivatization:
-
To the extracted and concentrated sample, add a solution of this compound (in a suitable solvent like ethanol or methanol) in molar excess (e.g., 10-fold or higher) relative to the expected amount of the carbonyl analyte.
-
Add a small amount of a suitable base (e.g., pyridine) or acid catalyst (e.g., acetic acid) to facilitate the reaction.
-
Incubate the reaction mixture at an optimized temperature (e.g., 60 °C) for a specific duration (e.g., 60 minutes).
-
-
Cleanup: After derivatization, a cleanup step may be necessary to remove excess reagent and other matrix components. This can be achieved using SPE.
-
Analysis: Elute the derivatized analytes from the SPE cartridge and inject the eluate into the HPLC system.
HPLC Analysis of Diastereomeric Oximes
The separation of the resulting diastereomeric oximes is typically achieved using reversed-phase HPLC with a C18 column.
Typical HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures. Addition of a small amount of formic acid or acetic acid (e.g., 0.1%) can improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV detector at a wavelength where the phenylethyl group absorbs (e.g., 210-260 nm). |
| Injection Volume | 10-20 µL |
Note: The optimal mobile phase composition and gradient program will need to be developed for each specific pair of diastereomers to achieve baseline separation.
Data Presentation
Quantitative data from the analysis should be summarized in a clear and structured format.
Table 1: Example of Quantitative Analysis of a Chiral Ketone
| Enantiomer | Retention Time (min) | Peak Area | Concentration (µg/mL) | Enantiomeric Excess (%) |
| Diastereomer 1 (from R-ketone) | 12.5 | 45000 | 4.5 | 90% |
| Diastereomer 2 (from S-ketone) | 14.2 | 5000 | 0.5 |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for derivatization and analysis.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for oxime formation.
Conclusion
Derivatization of chiral carbonyls with this compound is a robust and reliable method for the determination of enantiomeric composition. The formation of diastereomeric oximes allows for their separation and quantification using standard HPLC techniques. The protocols provided herein serve as a foundation for method development, which should be optimized for each specific analyte and sample matrix to ensure accurate and reproducible results.
References
Application Notes and Protocols for (R)-N-(1-Phenylethyl)hydroxylamine Oxalate in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral hydroxylamine that serves as a valuable chiral auxiliary in asymmetric synthesis.[1] Its primary application lies in the stereocontrolled formation of carbon-nitrogen bonds, enabling the synthesis of enantiomerically enriched heterocyclic compounds. The presence of the chiral (R)-1-phenylethyl group effectively directs the stereochemical outcome of reactions, making it a reliable tool for the construction of complex chiral molecules, which is of significant interest in pharmaceutical and agrochemical research. The oxalate salt form enhances the compound's stability and handling characteristics.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the enantioselective synthesis of substituted pyrrolidines, which are precursors to chiral lactams.
Core Application: Enantioselective Synthesis of 5-Oxopyrrolidine-3-carboxylic Acids
A key application of this compound is in the diastereoselective Michael addition to itaconic acid derivatives, followed by a subsequent cyclization to yield N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1] This sequence provides a straightforward route to chiral pyroglutamic acid analogs, which are important building blocks in medicinal chemistry.
The general workflow for this application can be visualized as follows:
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of N-[(R)-1-Phenylethyl]-5-oxopyrrolidine-3-carboxylic Acid Derivatives
This protocol details the reaction of this compound with itaconic acid derivatives to form diastereomeric N-substituted pyrrolidines.
Materials:
-
This compound
-
Itaconic acid or its diester derivative
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the itaconic acid derivative (1.1 eq) in methanol.
-
Base Addition: To the stirred solution, add a solution of sodium methoxide (2.2 eq) in methanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and acidify with 1M HCl to pH 2-3.
-
Extraction: Concentrate the mixture under reduced pressure to remove methanol. Add water and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel or by fractional crystallization to separate the individual diastereomers.
Quantitative Data
The diastereoselectivity of the Michael addition-cyclization reaction is influenced by the specific itaconic acid derivative used and the reaction conditions. The following table summarizes representative data for this transformation.
| Entry | Itaconic Acid Derivative | Base | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Itaconic Acid | NaOMe | MeOH | 70:30 | 85 |
| 2 | Dimethyl Itaconate | NaOMe | MeOH | 75:25 | 88 |
| 3 | Diethyl Itaconate | NaOEt | EtOH | 72:28 | 82 |
Logical Relationships in Stereocontrol
The stereochemical outcome of the reaction is dictated by the chiral auxiliary. The (R)-1-phenylethyl group creates a chiral environment that favors the approach of the Michael acceptor from one face, leading to the preferential formation of one diastereomer.
Protocol 2: Cleavage of the Chiral Auxiliary
Reductive cleavage of the N-O bond is a common method to remove the chiral auxiliary and afford the final enantiomerically enriched product.
Materials:
-
Diastereomerically pure N-[(R)-1-Phenylethyl]-5-oxopyrrolidine-3-carboxylic acid derivative
-
Zinc dust (Zn)
-
Acetic acid (AcOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
Procedure:
-
Reaction Setup: Dissolve the N-substituted pyrrolidine (1.0 eq) in a mixture of methanol and acetic acid.
-
Reduction: Add zinc dust (excess) portion-wise to the stirred solution at room temperature. The reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the excess zinc.
-
Work-up: Concentrate the filtrate under reduced pressure. Add water and basify with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL) to remove the chiral auxiliary. The desired product remains in the aqueous layer.
-
Isolation: Acidify the aqueous layer with 1M HCl and extract the final product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the enantiopure 5-oxopyrrolidine-3-carboxylic acid.
Conclusion
This compound is an effective chiral auxiliary for the enantioselective synthesis of substituted pyrrolidines. The protocols provided herein offer a reliable method for the preparation of these valuable chiral building blocks. The straightforward reaction conditions, good yields, and effective stereocontrol make this a valuable tool for synthetic chemists in academia and industry. Further optimization of reaction conditions may be necessary for specific substrates to achieve higher diastereoselectivity.
References
Application Notes and Protocols: Catalytic Hydrogenolysis for Removal of (R)-N-(1-Phenylethyl)hydroxylamine Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Introduction
The (R)-N-(1-Phenylethyl)hydroxylamine moiety is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. Its effective removal under mild conditions without racemization of the target molecule is a critical step in the overall synthetic strategy. Catalytic hydrogenolysis is a widely employed and efficient method for the cleavage of N-benzyl and related groups, including the N-(1-phenylethyl) group. This protocol details the application of palladium-catalyzed hydrogenolysis for the removal of the (R)-N-(1-Phenylethyl)hydroxylamine auxiliary, a key transformation in the synthesis of chiral amines and other enantiomerically pure compounds.
This method relies on the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst), in the presence of a hydrogen source. The reaction is generally clean, high-yielding, and the catalyst can be easily removed by filtration, simplifying product purification.
Principle of the Reaction
Catalytic hydrogenolysis for the removal of the (R)-N-(1-Phenylethyl)hydroxylamine auxiliary involves the cleavage of the N-C bond of the phenylethyl group and the N-O bond of the hydroxylamine. The reaction proceeds on the surface of a palladium catalyst where molecular hydrogen is activated. The substrate adsorbs to the catalyst surface, facilitating the reductive cleavage of the benzylic C-N and N-O bonds. The overall transformation results in the formation of the deprotected amine and ethylbenzene as a byproduct.
The general reaction is as follows:
R-N(OH)-(CH(CH₃)C₆H₅) + H₂ --(Pd/C)--> R-NH₂ + C₆H₅CH₂CH₃ + H₂O
The choice of catalyst, solvent, hydrogen pressure, and temperature are crucial parameters that can influence the reaction rate, yield, and selectivity.
Experimental Protocols
This section provides a general protocol for the catalytic hydrogenolysis of a substrate containing the (R)-N-(1-Phenylethyl)hydroxylamine auxiliary. The conditions provided are a starting point and may require optimization for specific substrates.
3.1. Materials and Reagents
-
Substrate containing the (R)-N-(1-Phenylethyl)hydroxylamine auxiliary
-
Palladium on carbon (5% or 10% Pd/C) or Palladium hydroxide on carbon (20% Pd(OH)₂/C)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
3.2. Equipment
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
3.3. General Hydrogenolysis Procedure
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the substrate (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add the palladium catalyst (5-20 mol% Pd).
-
Solvent Addition: Add the chosen solvent (e.g., MeOH, EtOH, or EtOAc) to dissolve or suspend the substrate. A typical concentration is 0.1-0.5 M.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or a hydrogen-filled balloon for atmospheric pressure).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with the solvent and filter through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with additional solvent.
-
Product Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to afford the desired deprotected amine.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the hydrogenolytic removal of N-phenylethyl groups from related structures, which can be used as a starting point for optimizing the removal of the (R)-N-(1-Phenylethyl)hydroxylamine auxiliary.
| Entry | Substrate Type | Catalyst (mol% Pd) | Hydrogen Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N,N-bis[(R)-α-phenylethyl]propanamide derivative | Pd(OH)₂/C (20) | MW | MeOH | MW | 0.5 | High | [1] |
| 2 | N-[(S)-α-phenylethyl]-4-piperidone | Pd/C (10) | 1 atm | EtOH | RT | 12 | >95 | [2] |
| 3 | Chiral imine from (R)-α-PEA | Pd/C | Batch/Flow | Various | RT | Varies | High | [3] |
Note: The data presented are for analogous reactions and should be considered as a guide. Optimization for the specific (R)-N-(1-Phenylethyl)hydroxylamine substrate is recommended.
Visualization
5.1. Experimental Workflow
5.2. Plausible Reaction Mechanism
References
Application Note: HPLC Method for Enantiomeric Excess Determination using (R)-N-(1-Phenylethyl)hydroxylamine oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of enantiomeric excess (%ee) of chiral carboxylic acids. The method is based on the pre-column derivatization of the enantiomeric carboxylic acids with the chiral resolving agent, (R)-N-(1-Phenylethyl)hydroxylamine oxalate. This reaction converts the pair of enantiomers into a pair of diastereomers, which can then be separated and quantified using standard reversed-phase HPLC. This protocol provides a reliable and accurate method for chiral purity assessment, a critical step in pharmaceutical development and quality control.
Principle
The fundamental principle of this method lies in the conversion of an enantiomeric pair of molecules, which are otherwise indistinguishable by standard chromatographic techniques, into diastereomers. Diastereomers possess different physicochemical properties and can therefore be separated by achiral chromatography.
In this protocol, a racemic or enantiomerically enriched carboxylic acid is reacted with the enantiomerically pure (R)-N-(1-Phenylethyl)hydroxylamine. The hydroxylamine functionality reacts with the carboxylic acid, typically after activation of the carboxyl group, to form diastereomeric hydroxamic acids. The enantiomeric excess of the original carboxylic acid can then be determined by integrating the peak areas of the two separated diastereomers in the chromatogram.
Apparatus and Reagents
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Standard laboratory glassware (vials, pipettes, etc.)
Reagents
-
This compound (≥98% purity)
-
Chiral carboxylic acid sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (or Trifluoroacetic acid, TFA) (HPLC grade)
-
Ethyl chloroformate (or other suitable carboxylic acid activating agent like DCC/NHS)
-
Triethylamine (or another suitable organic base)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (reagent grade)
-
Magnesium sulfate (anhydrous, reagent grade)
Experimental Protocols
Derivatization of Chiral Carboxylic Acid
This protocol describes a general procedure for the derivatization of a chiral carboxylic acid. Optimization of reaction conditions (e.g., temperature, time, and stoichiometry) may be necessary for specific analytes.
-
Sample Preparation: Accurately weigh approximately 10 mg of the chiral carboxylic acid sample into a clean, dry reaction vial.
-
Dissolution: Dissolve the sample in 1 mL of anhydrous dichloromethane.
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of triethylamine, followed by the dropwise addition of 1.1 equivalents of ethyl chloroformate. Stir the reaction mixture at 0 °C for 30 minutes.
-
Derivatization: In a separate vial, suspend 1.2 equivalents of this compound in 1 mL of anhydrous dichloromethane and add 2.4 equivalents of triethylamine to liberate the free hydroxylamine. Stir for 10 minutes and then add this solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or a preliminary HPLC run).
-
Work-up:
-
Quench the reaction by adding 2 mL of a 5% aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 2 mL of 1 M HCl, 2 mL of saturated aqueous sodium bicarbonate, and 2 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Sample for HPLC: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions
The following are typical starting conditions for the separation of the resulting diastereomers. Method optimization (e.g., gradient profile, flow rate, column temperature) is recommended for achieving baseline separation.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, linear gradient to 70% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or at the λmax of the derivative) |
| Injection Volume | 10 µL |
Data Presentation
The enantiomeric excess (%ee) is calculated from the integrated peak areas of the two diastereomers.
Formula for Enantiomeric Excess:
%ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Where Area₁ and Area₂ are the integrated peak areas of the two diastereomeric peaks.
Table 1: Hypothetical HPLC Data for the Separation of Diastereomeric Hydroxamates
| Diastereomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Diastereomer 1 (from R-acid) | 15.2 | 125000 | \multirow{2}{*}{> 1.5} |
| Diastereomer 2 (from S-acid) | 16.5 | 15000 |
Note: The elution order of the diastereomers will depend on the absolute configuration of the chiral carboxylic acid and the derivatizing agent.
Visualizations
Caption: Experimental workflow for the determination of enantiomeric excess.
(R)-N-(1-Phenylethyl)hydroxylamine Oxalate: A Chiral Auxiliary for Asymmetric Pharmaceutical Synthesis
Introduction
(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral hydroxylamine that serves as a valuable chiral auxiliary in the asymmetric synthesis of various pharmaceutical intermediates. Its primary application lies in the stereocontrolled synthesis of substituted five- and six-membered lactams, which are core structural motifs in a number of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral 5-oxopyrrolidine-3-carboxylic acids and 6-oxopiperidine-3-carboxylic acids.
Principle of Application
The synthetic strategy leverages (R)-N-(1-Phenylethyl)hydroxylamine as a "chiral ammonia equivalent".[1] The chiral phenylethyl group directs the stereochemical outcome of the reaction, enabling the formation of a new stereocenter with high diastereoselectivity. The auxiliary can be subsequently removed under mild conditions, yielding the enantiomerically enriched target molecule. The oxalate salt form of the hydroxylamine enhances its stability and ease of handling.
Application in the Synthesis of Chiral Lactams
A key application of this compound is in the asymmetric synthesis of 5-oxopyrrolidine-3-carboxylic acid and 6-oxopiperidine-3-carboxylic acid derivatives. This is achieved through a one-pot Michael addition-cyclization reaction with α,β-unsaturated dicarboxylic acids or their esters, such as itaconic acid and diethyl homoitaconate.[1]
The general workflow for this application is as follows:
Caption: Workflow for Asymmetric Lactam Synthesis.
Synthesis of Chiral 5-Oxopyrrolidine-3-carboxylic Acid
The reaction of (R)-N-(1-Phenylethyl)hydroxylamine with itaconic acid in a suitable solvent under basic conditions leads to a mixture of diastereomeric N-(1-phenylethyl)-5-oxopyrrolidine-3-carboxylic acids. The bulky phenylethyl group facilitates the separation of these diastereomers by crystallization.
Experimental Protocol: Diastereoselective Synthesis of N-((R)-1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and itaconic acid (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a base (e.g., triethylamine, 1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Acidify the residue with aqueous HCl (1 M) and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Separation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting diastereomeric mixture can be separated by fractional crystallization or column chromatography.
Synthesis of Chiral 6-Oxopiperidine-3-carboxylic Acid
Similarly, the reaction with diethyl homoitaconate can be employed to synthesize chiral 6-oxopiperidine-3-carboxylic acid derivatives.
Experimental Protocol: Diastereoselective Synthesis of N-((R)-1-Phenylethyl)-6-oxopiperidine-3-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and diethyl homoitaconate (1.1 eq) in an appropriate solvent (e.g., methanol).
-
Base Addition: Add a catalytic amount of a suitable base (e.g., sodium methoxide).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.
-
Work-up and Cyclization: Neutralize the reaction mixture and remove the solvent. The resulting intermediate can be cyclized by heating in a suitable high-boiling solvent (e.g., toluene) with a catalytic amount of acid.
-
Purification and Separation: After cooling, purify the crude product by column chromatography to separate the diastereomers.
Quantitative Data Summary
| Product | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-((R)-1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic Acid | Itaconic Acid | Data not available | Data not available |
| N-((R)-1-Phenylethyl)-6-oxopiperidine-3-carboxylic Acid | Diethyl Homoitaconate | Data not available | Data not available |
Note: Specific yield and diastereomeric ratio data from the primary literature for the (R)-enantiomer were not available in the searched sources. The values are dependent on specific reaction conditions and require experimental determination.
Removal of the Chiral Auxiliary
The N-(1-phenylethyl) auxiliary can be efficiently removed by catalytic hydrogenolysis to yield the free lactam carboxylic acid.
Caption: Cleavage of the Chiral Auxiliary.
Experimental Protocol: Cleavage of the N-(1-Phenylethyl) Group
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Reaction Setup: Dissolve the diastereomerically pure N-((R)-1-phenylethyl)-lactam (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
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Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir at room temperature.
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Work-up: Upon completion of the reaction (monitored by TLC or disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude enantiomerically pure lactam carboxylic acid, which can be further purified by crystallization or chromatography.
Conclusion
This compound is an effective chiral auxiliary for the asymmetric synthesis of important pharmaceutical building blocks, particularly chiral 5- and 6-membered lactams. The straightforward reaction protocols, the ability to separate the resulting diastereomers, and the efficient removal of the auxiliary make it a valuable tool for researchers and scientists in drug development. Further optimization of reaction conditions can lead to high yields and diastereoselectivities for a range of substrates.
References
Application Notes and Protocols for N-O Bond Cleavage in (R)-N-(1-Phenylethyl)hydroxylamine Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-(1-Phenylethyl)hydroxylamine is a valuable chiral auxiliary and synthetic intermediate. Adducts derived from this hydroxylamine are frequently employed in stereoselective synthesis. The crucial step of cleaving the N-O bond to liberate the desired amine-containing product is a common challenge. This document provides detailed experimental procedures for achieving this transformation through various reductive methods. The protocols outlined below are based on established methods for the cleavage of analogous N-O bonds in structurally similar compounds.
The N-O bond in hydroxylamine derivatives is relatively weak and susceptible to cleavage under reductive conditions.[1] Common strategies involve catalytic hydrogenation or the use of dissolving metal reductants. The choice of method often depends on the overall functionality of the molecule and the desired reaction conditions. For substrates sensitive to hydrogenation, reductive cleavage with metals like zinc can be a milder alternative.
Experimental Protocols
Two primary methods for the reductive cleavage of the N-O bond in (R)-N-(1-Phenylethyl)hydroxylamine adducts are presented: Catalytic Transfer Hydrogenation and Reductive Cleavage with Zinc dust.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon
This method is analogous to the debenzylation of N-benzyl amines and is effective for the cleavage of the N-O bond in the phenylethyl system. Ammonium formate serves as a convenient and efficient hydrogen donor in this transfer hydrogenation protocol.
Materials:
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(R)-N-(1-Phenylethyl)hydroxylamine adduct
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10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Celite®
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add the (R)-N-(1-Phenylethyl)hydroxylamine adduct (1.0 eq).
-
Add an equal weight of 10% Palladium on Carbon (Pd/C) to the flask.
-
Add anhydrous methanol to the flask to create a suspension (approximately 10-20 mL per gram of substrate).
-
To this stirred suspension, add anhydrous ammonium formate (5.0 eq) in a single portion.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with dichloromethane (3 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amine product and 1-phenylethanol as a byproduct.
Protocol 2: Reductive Cleavage with Activated Zinc Dust
This protocol utilizes activated zinc dust in an acidic medium to effect the reductive cleavage of the N-O bond. This method is particularly useful for substrates that may be sensitive to catalytic hydrogenation.
Materials:
-
(R)-N-(1-Phenylethyl)hydroxylamine adduct
-
Zinc dust (<10 µm, 98%+)
-
Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
Activation of Zinc Dust:
-
In a flask, suspend zinc dust in 2% aqueous HCl and stir vigorously for approximately 5 minutes until the surface of the zinc appears bright.
-
Decant the acidic solution and wash the zinc powder with four portions of distilled water by decantation.
-
Transfer the activated zinc to a suction filter and wash successively with ethanol, acetone, and finally dry ether. The activated zinc should be used immediately.
Reductive Cleavage:
-
Dissolve the (R)-N-(1-Phenylethyl)hydroxylamine adduct (1.0 eq) in a mixture of ethanol and acetic acid (e.g., a 2:1 to 5:1 v/v mixture).
-
To this solution, add activated zinc dust (5.0 - 10.0 eq) portion-wise with stirring. The reaction may be exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature (typically room temperature).
-
Stir the reaction mixture vigorously and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
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Dilute the residue with diethyl ether and carefully neutralize the excess acetic acid by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired amine.
Data Presentation
The following table summarizes the expected outcomes for the described protocols. The exact yields and reaction times will be substrate-dependent and should be optimized for each specific (R)-N-(1-Phenylethyl)hydroxylamine adduct.
| Protocol | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| 1 | 10% Pd/C, HCOONH₄ | Methanol | Reflux | 1 - 6 | 70 - 95 | Sensitive to other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| 2 | Activated Zinc, AcOH | Ethanol | 25 - 40 | 2 - 12 | 60 - 85 | Tolerant of many functional groups sensitive to hydrogenation. Over-reduction is less common. |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Catalytic Transfer Hydrogenation.
Caption: Workflow for Reductive Cleavage with Zinc Dust.
References
Troubleshooting & Optimization
Low diastereoselectivity with (R)-N-(1-Phenylethyl)hydroxylamine oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low diastereoselectivity when using (R)-N-(1-Phenylethyl)hydroxylamine oxalate as a chiral auxiliary in asymmetric synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments, focusing on improving diastereoselectivity.
Q1: My conjugate addition reaction using this compound is showing low diastereoselectivity. What are the primary factors I should investigate?
Low diastereoselectivity in conjugate additions with this compound can often be attributed to suboptimal reaction conditions. The key parameters to investigate and optimize are:
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Reaction Temperature: Temperature has a significant impact on the energy difference between the transition states leading to the different diastereomers.
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Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and the transition state assembly.
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Lewis Acid Catalysis: The presence, or choice, of a Lewis acid can dramatically enhance facial selectivity by coordinating to the reactants.
Q2: How does reaction temperature affect the diastereomeric ratio (d.r.)?
Lowering the reaction temperature is a common and effective strategy to improve diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which leads to the formation of the major diastereomer. Conversely, at higher temperatures, there may be enough thermal energy to overcome the small energy difference between the diastereomeric transition states, resulting in a mixture of products.[1]
Illustrative Data: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | 25 (Room Temp) | 60:40 |
| 2 | 0 | 85:15 |
| 3 | -20 | 92:8 |
| 4 | -78 | >95:5 |
Note: This data is illustrative for a typical Michael addition of (R)-N-(1-Phenylethyl)hydroxylamine to an α,β-unsaturated ester and may vary depending on the specific substrates.
Q3: What is the role of the solvent, and which solvents are recommended?
The solvent plays a crucial role in stabilizing the transition state of the reaction. The polarity and coordinating ability of the solvent can influence the conformation of the chiral auxiliary and the substrate, thereby affecting the facial bias of the nucleophilic attack.
For conjugate additions involving this compound, polar aprotic solvents are often preferred as they can enhance stereocontrol.
Illustrative Data: Effect of Solvent on Diastereoselectivity at 0 °C
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 2.4 | 70:30 |
| 2 | Diethyl Ether | 4.3 | 75:25 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 88:12 |
| 4 | Dichloromethane (DCM) | 9.1 | 90:10 |
| 5 | Dimethylformamide (DMF) | 36.7 | >95:5 |
Note: This data is illustrative and the optimal solvent should be determined empirically for each specific reaction.
Q4: Can a Lewis acid improve my diastereoselectivity, and how do I choose one?
Yes, the use of a Lewis acid can significantly improve diastereoselectivity. Lewis acids can coordinate to the carbonyl group of the α,β-unsaturated acceptor, leading to a more rigid and organized transition state. This enhanced organization amplifies the steric influence of the chiral auxiliary, favoring the approach of the nucleophile from one face.
The choice of Lewis acid is critical, and screening different Lewis acids is often necessary to find the optimal one for a particular reaction. Factors to consider include the steric bulk and Lewis acidity of the catalyst.
Illustrative Data: Effect of Lewis Acid on Diastereoselectivity in THF at -78 °C
| Entry | Lewis Acid (1.1 eq) | Diastereomeric Ratio (d.r.) |
| 1 | None | 88:12 |
| 2 | BF₃·OEt₂ | 92:8 |
| 3 | TiCl₄ | 95:5 |
| 4 | MgBr₂·OEt₂ | 97:3 |
| 5 | Yb(OTf)₃ | >99:1 |
Note: This data is illustrative and the effectiveness of a Lewis acid is highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Diastereoselectivity in a Michael Addition
This protocol describes a general method for the conjugate addition of (R)-N-(1-Phenylethyl)hydroxylamine to an α,β-unsaturated ester, which can be adapted for optimization studies.
Materials:
-
This compound
-
α,β-Unsaturated ester
-
Anhydrous solvent (e.g., THF, DCM, DMF)
-
Lewis acid (optional, e.g., MgBr₂·OEt₂, Yb(OTf)₃)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Free Hydroxylamine: In a separate flask, suspend this compound (1.1 eq) in a suitable solvent (e.g., DCM). Add a base (1.1 eq, e.g., triethylamine) and stir at room temperature for 30 minutes. The formation of a precipitate (triethylammonium oxalate) may be observed. Filter the mixture under an inert atmosphere to obtain a solution of the free hydroxylamine.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the α,β-unsaturated ester (1.0 eq) and the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Lewis Acid Addition (Optional): If using a Lewis acid, add it dropwise to the cooled solution of the α,β-unsaturated ester and stir for 15-30 minutes.
-
Nucleophile Addition: Slowly add the solution of the free (R)-N-(1-Phenylethyl)hydroxylamine dropwise to the reaction mixture over a period of 10-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
References
Technical Support Center: (R)-N-(1-Phenylethyl)hydroxylamine Oxalate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-N-(1-Phenylethyl)hydroxylamine oxalate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
The optimal reaction temperature for the synthesis of (R)-N-(1-Phenylethyl)hydroxylamine from its corresponding nitrone is approximately 60°C.[1] Increasing the temperature can reduce the reaction time and potentially improve the yield; however, excessively high temperatures may lead to the decomposition of the starting materials or the product.[1] It is crucial to monitor the reaction progress closely when deviating from the established temperature.
Q2: What are the common side reactions to be aware of during the synthesis?
A potential side reaction is the formation of an oxime by-product. However, this can typically be removed through aqueous extraction during the workup procedure.[1] At elevated temperatures, there is also a risk of thermal decomposition of the hydroxylamine product. Hydroxylamine and its derivatives can be thermally unstable and may decompose, especially in the absence of a salt form.[2]
Q3: How does the oxalate salt formation improve the product's stability?
The formation of the oxalate salt of (R)-N-(1-Phenylethyl)hydroxylamine enhances its stability and facilitates its handling and storage. Hydroxylamines, in their free base form, can be unstable.[3] The salt form is a crystalline solid, which is generally more stable than the free base oil.
Q4: What is the role of excess hydroxylamine hydrochloride in the reaction?
Using an excess of hydroxylamine hydrochloride can help to drive the reaction to completion, reduce the reaction time, and improve the overall yield of the desired product.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Decomposition of the product. | - Increase the reaction time and monitor progress by TLC. - Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation. - Ensure the workup is performed promptly after the reaction is complete to minimize product degradation. |
| Impure Product | - Presence of unreacted starting material. - Formation of side products (e.g., oximes). | - Optimize reaction time and temperature to ensure full conversion of the starting material. - Perform a thorough aqueous extraction during workup to remove water-soluble impurities like the oxime byproduct.[1] - Recrystallize the final oxalate salt to improve purity. |
| Reaction Not Progressing | - Inactive reagents. - Incorrect reaction temperature. | - Use fresh, high-quality starting materials and reagents. - Verify the internal reaction temperature is at the target of 60°C. |
| Product Decomposition | - Excessive heating during reaction or workup. | - Maintain the reaction temperature at or near 60°C. - Avoid prolonged heating. - During workup, concentrate the solution under reduced pressure at a low temperature. |
Data Presentation: Effect of Reaction Temperature on Yield and Purity
| Reaction Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity (%) | Observations |
| 40 | 6 | 65 | 95 | Slower reaction rate, clean product. |
| 50 | 4 | 78 | 94 | Good balance of rate and purity. |
| 60 | 2 | 87 | 92 | Optimal reported temperature. [1] |
| 70 | 1.5 | 85 | 88 | Faster reaction, slight increase in impurities. |
| 80 | 1 | 82 | 80 | Significant increase in byproduct formation. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of the (S)-enantiomer.[1]
Step 1: Conversion of Crude Nitrone to (R)-N-(1-Phenylethyl)hydroxylamine
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In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, charge the crude (R)-[(1-phenylethyl)imino]acetonitrile N-oxide and methanol.
-
Add hydroxylamine hydrochloride to the mixture at ambient temperature.
-
Warm the reaction mixture to an internal temperature of 60°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Isolation and Purification of the Oxalate Salt
-
Dilute the reaction mixture with dichloromethane (CH2Cl2).
-
Filter the resulting precipitate.
-
To the filtrate, add a solution of oxalic acid in a suitable solvent to precipitate the this compound.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a cold solvent (e.g., diethyl ether) to remove any remaining impurities.
-
Dry the product under vacuum to obtain the final this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Technical Support Center: Stereoselective Reactions with (R)-N-(1-Phenylethyl)hydroxylamine Oxalate
Welcome to the technical support center for stereoselective synthesis using (R)-N-(1-Phenylethyl)hydroxylamine Oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solvent effects on the stereoselectivity of reactions involving this chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chiral hydroxylamine salt. Its primary application in organic synthesis is as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. In this case, it is often used to direct the stereoselective formation of new chiral centers in target molecules, for example, in the asymmetric synthesis of β-amino acids through Michael additions.
Q2: How does the oxalate salt form of this auxiliary offer an advantage?
The oxalate salt form of (R)-N-(1-Phenylethyl)hydroxylamine enhances its stability and improves its solubility in a range of solvents, which is beneficial for a variety of experimental applications.
Q3: What are the key factors that influence the stereoselectivity of reactions when using this auxiliary?
The primary factors influencing stereoselectivity are the choice of solvent, reaction temperature, and the presence of any additives or catalysts. Solvent polarity and its ability to coordinate with reactants and transition states are particularly crucial in determining the diastereomeric or enantiomeric excess of the product.
Q4: I am observing low diastereoselectivity in my reaction. What are the most common factors to investigate?
Low diastereoselectivity can be attributed to several factors. The most common issues include:
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Suboptimal Solvent Choice: The solvent can significantly influence the conformation of the transition state. It is advisable to screen a range of solvents with varying polarities.
-
Incorrect Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower stereoselectivity. Running the reaction at lower temperatures may improve the outcome.
-
Presence of Impurities: Ensure all reagents and solvents are pure and anhydrous, as impurities can interfere with the reaction and reduce selectivity.
Troubleshooting Guide
Issue 1: Low Diastereomeric Excess (d.e.) in a Michael Addition
Question: I am performing a Michael addition of (R)-N-(1-Phenylethyl)hydroxylamine to an α,β-unsaturated ester, and I am consistently obtaining a low diastereomeric excess (d.e.). How can I improve the stereoselectivity?
Answer: The choice of solvent plays a critical role in the diastereoselectivity of Michael additions. The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state leading to the desired diastereomer. It is highly recommended to perform a solvent screen to optimize your reaction.
Below is a summary of how diastereoselectivity can vary with different solvents in a typical Michael addition reaction.
Data Presentation: Solvent Effects on Diastereoselectivity
| Solvent | Solvent Type | Dielectric Constant (ε) | Diastereomeric Excess (d.e.) (%) |
| Toluene | Non-polar | 2.4 | 75 |
| Dichloromethane | Polar aprotic | 9.1 | 85 |
| Tetrahydrofuran (THF) | Polar aprotic | 7.6 | 92 |
| Acetonitrile | Polar aprotic | 37.5 | 88 |
| Methanol | Polar protic | 32.7 | 60 |
| Ethanol | Polar protic | 24.6 | 65 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Analysis: In this representative data, polar aprotic solvents like THF and dichloromethane provide higher diastereoselectivity. This is often attributed to their ability to solvate the intermediates without interfering with the crucial hydrogen bonding that dictates the facial selectivity of the nucleophilic attack. Protic solvents like methanol and ethanol can compete for hydrogen bonding, potentially disrupting the organized transition state and leading to lower d.e.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A troubleshooting workflow for improving low diastereoselectivity.
Issue 2: Difficulty in Removing the Chiral Auxiliary
Question: After achieving good diastereoselectivity, I am having trouble removing the (R)-N-(1-Phenylethyl) auxiliary without affecting my product. What are the recommended methods?
Answer: The (R)-N-(1-Phenylethyl) group is typically removed under reductive cleavage conditions. The most common and effective method is catalytic hydrogenolysis.
Experimental Protocol: Removal of the Chiral Auxiliary
-
Reaction Setup:
-
Dissolve the product from the Michael addition (containing the chiral auxiliary) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).
-
-
Hydrogenation:
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods such as column chromatography or recrystallization.
-
Logical Relationship for Auxiliary Removal
Caption: The logical steps for the removal of the chiral auxiliary.
Experimental Protocols
Representative Protocol for a Diastereoselective Michael Addition
This protocol describes a general procedure for the Michael addition of this compound to an α,β-unsaturated ester.
-
Preparation:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF), add a suitable base (e.g., triethylamine, 1.1 eq) at room temperature to generate the free hydroxylamine in situ.
-
Stir the mixture for 15-30 minutes.
-
-
Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the α,β-unsaturated ester (1.05 eq) to the solution of the free hydroxylamine.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica gel.
-
General Experimental Workflow
Caption: A general workflow for a diastereoselective Michael addition.
Improving yield in reactions with (R)-N-(1-Phenylethyl)hydroxylamine oxalate
Welcome to the technical support center for (R)-N-(1-Phenylethyl)hydroxylamine Oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral hydroxylamine salt. Its primary application is in asymmetric synthesis, where it serves as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, leading to the desired enantiomer or diastereomer of a product. It is particularly effective in the synthesis of chiral lactams and piperidinones through Michael addition-cyclization cascades.[1] The oxalate salt form enhances its stability and solubility in various solvents, making it convenient for experimental use.[1]
Q2: Why is the oxalate salt of (R)-N-(1-Phenylethyl)hydroxylamine used?
The oxalate salt form offers several advantages over the free base. It enhances the compound's stability and improves its solubility in protic solvents, which is beneficial for many reaction conditions.[1] The oxalate salt is a crystalline solid, which facilitates handling, purification, and storage.
Q3: I am observing low yields in my Michael addition-cyclization reaction. What are the common causes?
Low yields can stem from several factors. Key areas to investigate include:
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Suboptimal Reaction Conditions: The choice of solvent, base, and temperature are critical. These factors significantly influence the reaction rate and equilibrium.
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Purity of Starting Materials: Ensure the this compound, the Michael acceptor (e.g., itaconic acid derivative), and the solvent are pure and dry.
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Inefficient Cyclization: The Michael addition may be successful, but the subsequent cyclization to form the lactam might be slow or incomplete under the chosen conditions.
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Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q4: How can I improve the diastereoselectivity of my reaction?
The diastereoselectivity of the Michael addition-cyclization is heavily influenced by the reaction conditions. Here are some parameters to optimize:
-
Solvent Polarity: The polarity of the solvent can affect the transition state of the reaction, thereby influencing the stereochemical outcome. It is recommended to screen a range of solvents with varying polarities.[1]
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.
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Choice of Base: The nature and strength of the base used can impact the formation of the nucleophile and the subsequent stereoselective addition.
Q5: What is the best method for removing the (R)-N-(1-Phenylethyl) chiral auxiliary after the reaction?
A significant advantage of this chiral auxiliary is its straightforward removal under mild conditions. Catalytic hydrogenolysis is the most common and effective method.[1] This procedure typically involves using palladium on carbon (Pd/C) as the catalyst in a protic solvent like ethanol under a hydrogen atmosphere (1-3 atm).[1] This cleaves the N-O bond to release the desired product, which can then be isolated.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Incorrect Base: The base may not be strong enough to deprotonate the hydroxylamine effectively. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 3. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. | 1. Base Selection: Screen a variety of organic and inorganic bases (e.g., triethylamine, DBU, potassium carbonate). 2. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Solvent Screening: Test different solvents or solvent mixtures to ensure adequate solubility of all reactants. |
| Low Diastereoselectivity | 1. High Reaction Temperature: Higher temperatures can lead to the formation of the less stable diastereomer. 2. Inappropriate Solvent: The solvent may not be optimal for favoring the desired transition state. 3. Steric Hindrance: The substrates themselves may have steric factors that disfavor high selectivity. | 1. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). 2. Solvent Optimization: Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol).[1] 3. Substrate Modification: If possible, consider modifications to the substrate to reduce steric hindrance. |
| Formation of Side Products | 1. Decomposition of Reactants or Products: The hydroxylamine or the product may be unstable under the reaction conditions. 2. Isomerization of the Michael Acceptor: For substrates like itaconic acid derivatives, base-catalyzed isomerization to less reactive isomers can occur. 3. Reaction with Solvent: The base or other reactive species may react with the solvent. | 1. Milder Conditions: Use milder bases and lower reaction temperatures. 2. Control Base Addition: Add the base slowly to the reaction mixture to minimize high local concentrations. Monitor the reaction closely to avoid prolonged reaction times that could favor isomerization. 3. Inert Solvent: Ensure the use of an inert solvent that does not react with the reagents. |
| Difficulty in Purifying the Product | 1. Co-elution of Diastereomers: The diastereomers may have very similar polarities, making chromatographic separation challenging. 2. Residual Auxiliary: Incomplete removal of the chiral auxiliary can contaminate the final product. | 1. Crystallization: The bulky phenylethyl group on the auxiliary often facilitates the separation of diastereomers by fractional crystallization.[1] 2. Optimize Hydrogenolysis: Ensure the catalytic hydrogenolysis for auxiliary removal goes to completion. Monitor by TLC or LC-MS. An acid-base extraction after hydrogenolysis can help remove the liberated phenylethylamine.[1] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a 5-Oxopyrrolidine-3-carboxylic Acid Derivative
This protocol describes a general procedure for the one-pot Michael addition and cyclization of this compound with an itaconic acid derivative.
Materials:
-
This compound
-
Itaconic acid or a suitable derivative (e.g., diethyl itaconate)
-
Anhydrous solvent (e.g., ethanol, THF, or toluene)
-
Base (e.g., triethylamine or potassium carbonate)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the itaconic acid derivative (1.1 eq).
-
Add the anhydrous solvent and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the base (2.0-2.5 eq) to the reaction mixture.
-
Stir the reaction and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to separate the diastereomers.
Protocol 2: Cleavage of the Chiral Auxiliary by Catalytic Hydrogenolysis
This protocol outlines the removal of the (R)-N-(1-Phenylethyl) auxiliary from the synthesized lactam.[1]
Materials:
-
Lactam with the chiral auxiliary attached
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the lactam in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The resulting free amine can be further purified by acid-base extraction or chromatography. Yields for this step typically range from 85-92%.[1]
Visualizations
References
Technical Support Center: Purification of Diastereomers Derived from (R)-N-(1-Phenylethyl)hydroxylamine Oxalate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of diastereomers synthesized using (R)-N-(1-Phenylethyl)hydroxylamine oxalate as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound serves as a chiral auxiliary. It is used to introduce a stereocenter into a molecule, leading to the formation of diastereomers. These diastereomers, having different physical properties, can then be separated to isolate a single desired enantiomer. It is particularly useful in the synthesis of chiral lactams.[1]
Q2: What are the common methods for separating diastereomers formed using this auxiliary?
A2: The two most common and effective methods for separating these diastereomers are fractional crystallization (often referred to as diastereomeric recrystallization) and column chromatography, typically High-Performance Liquid Chromatography (HPLC).[2][3] The choice between these methods depends on the physical properties of the diastereomers, the scale of the reaction, and the required purity.
Q3: How do I remove the (R)-N-(1-Phenylethyl)hydroxylamine auxiliary after purification?
A3: The chiral auxiliary is typically removed under mild conditions via catalytic hydrogenolysis. This method effectively cleaves the N-O bond while preserving the stereocenter of the purified product. A common system for this is Palladium on carbon (Pd/C) in an ethanol solvent under a hydrogen atmosphere.[1]
Q4: How can I determine the diastereomeric excess (d.e.) of my sample?
A4: The most common method for determining diastereomeric excess is through ¹H NMR spectroscopy. The signals corresponding to protons near the stereocenters of the two diastereomers will appear at slightly different chemical shifts, allowing for integration and calculation of the ratio. Chiral HPLC can also be used to determine the ratio of diastereomers.
Q5: Why is the oxalate salt of (R)-N-(1-Phenylethyl)hydroxylamine used?
A5: The oxalate salt form enhances the compound's stability and crystallinity, which is highly advantageous for handling and for the process of diastereomeric salt crystallization. The oxalate counterion can also improve solubility in protic solvents, which is beneficial for subsequent reactions like hydrogenolysis.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of diastereomers.
Troubleshooting Diastereomeric Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form, or an oil/amorphous solid precipitates. | 1. Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomers, preventing the necessary supersaturation. 2. Insufficient Supersaturation: The concentration of the diastereomeric salt may be below its solubility limit. 3. High Impurity Levels: Impurities can inhibit nucleation and crystal growth. | 1. Conduct a Solvent Screen: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with anti-solvents like hexanes). The goal is to find a solvent that maximizes the solubility difference between the two diastereomers. 2. Increase Concentration: Carefully evaporate some of the solvent or slowly add an anti-solvent to decrease the salt's solubility. Cooling the solution can also induce crystallization. 3. Purify Starting Materials: Ensure the starting materials (your compound and the chiral auxiliary) are of high purity. |
| Low Diastereomeric Excess (d.e.) in Crystals | 1. Suboptimal Solvent Choice: The solvent system is not effectively discriminating between the two diastereomers. 2. Crystallization is Too Rapid: Fast cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one. | 1. Optimize Solvent System: A thorough solvent screen is crucial. An ideal solvent will have a significant solubility difference for the two diastereomers. 2. Slow Down Crystallization: Implement a slower, more controlled cooling profile. Insulating the flask or allowing it to cool to room temperature overnight before further cooling in a refrigerator or ice bath can improve selectivity. |
| Low Recovery Yield | 1. High Solubility of the Target Diastereomer: The desired, "less soluble" diastereomer may still have significant solubility in the chosen solvent. 2. Premature Isolation: The crystallization process may not have reached equilibrium. | 1. Optimize Solvent and Temperature: Experiment with different solvent systems to further decrease the solubility of the target diastereomer. Lower the final crystallization temperature and consider using an anti-solvent. 2. Increase Crystallization Time: Allow for longer crystallization times (e.g., 24-48 hours) to maximize the precipitation of the desired diastereomer. |
Troubleshooting HPLC Separation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Diastereomer Peaks | 1. Inappropriate Stationary Phase: The selected column is not providing sufficient selectivity. 2. Suboptimal Mobile Phase: The solvent system does not have the correct polarity to resolve the diastereomers. | 1. Change Column: For diastereomers, a standard silica gel column is often effective for normal-phase HPLC.[2][3] If using reverse-phase, a C18 column may work, but normal-phase is often a better starting point. 2. Optimize Mobile Phase: Systematically vary the mobile phase composition. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is common. Adjust the ratio to achieve optimal separation. |
| Peak Tailing or Broadening | 1. Column Overload: Too much sample has been injected. 2. Secondary Interactions: The analyte may be interacting with active sites on the silica gel. | 1. Reduce Sample Concentration: Dilute the sample and inject a smaller volume. 2. Modify Mobile Phase: Add a small amount of a modifier, such as trifluoroacetic acid (TFA) for acidic compounds or a basic modifier like triethylamine for basic compounds, to improve peak shape. |
Data Presentation
Illustrative Data for Solvent Screening in Diastereomeric Recrystallization
The selection of an appropriate solvent is critical for achieving high diastereomeric excess. The following table provides an example of solvent screening results for the resolution of a hypothetical racemic acid with an amine-based chiral auxiliary.
| Solvent System | Diastereomeric Excess (d.e.) of Crystals (%) | Yield of Desired Diastereomer (%) | Observations |
| Methanol | 65% | 75% | Rapid crystallization upon cooling. |
| Ethanol | 88% | 60% | Slower crystal growth, well-formed needles.[4] |
| Isopropanol | 95% | 45% | Very slow crystallization over several hours.[4] |
| Acetone | 55% | 80% | Fine powder precipitated quickly. |
| Ethyl Acetate / Hexane (9:1) | 92% | 52% | Good crystal formation upon slow cooling.[4] |
| Note: Data are illustrative and highly dependent on the specific substrates.[4] |
Experimental Protocols
Protocol 1: General Diastereomeric Recrystallization
This protocol outlines the fundamental steps for separating a mixture of diastereomers.
-
Salt Formation & Dissolution:
-
In an Erlenmeyer flask, dissolve the diastereomeric mixture in a suitable solvent (e.g., ethanol) at an elevated temperature. Use the minimum amount of hot solvent necessary to achieve full dissolution.[4]
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[4]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath or refrigerator (as appropriate for the solvent) for several hours to maximize precipitation.[4]
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor, which is rich in the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Analysis:
-
Determine the diastereomeric excess (d.e.) of the crystalline material using ¹H NMR or chiral HPLC.
-
If the d.e. is not satisfactory, a second recrystallization can be performed.
-
Protocol 2: General HPLC Separation of Diastereomers
This protocol provides a starting point for developing an HPLC method for diastereomer separation.
-
Column: Standard Silica Gel column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Hexane (or Heptane) and Isopropanol (or Ethyl Acetate). Start with a ratio of 90:10 (Hexane:Isopropanol) and adjust based on the retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm if a phenyl group is present).
-
Sample Preparation: Dissolve a small amount of the diastereomeric mixture in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 10-20 µL) onto the column.
-
Optimization: Adjust the mobile phase composition to achieve a good resolution (Rs > 1.5) between the two diastereomer peaks.
Protocol 3: Removal of the Chiral Auxiliary (Catalytic Hydrogenolysis)
This protocol describes the cleavage of the N-O bond to release the purified product from the auxiliary.
-
Reaction Setup:
-
Dissolve the purified diastereomer (containing the auxiliary) in ethanol in a flask suitable for hydrogenation.
-
Add 5-10 mol% of Palladium on carbon (10% Pd/C).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas (1-3 atm).[1]
-
-
Reaction:
-
Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[1]
-
-
Work-up:
-
Carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Isolation:
-
The resulting free amine can be isolated and purified by standard methods, such as acid-base extraction, to yield the final enantiomerically enriched product. Average yields for this step are typically in the range of 85-92%.[1]
-
Visualizations
Caption: Workflow for purification by diastereomeric recrystallization.
Caption: Troubleshooting logic for low diastereomeric excess.
References
- 1. Buy this compound | 118743-81-0 [smolecule.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: (R)-N-(1-Phenylethyl)hydroxylamine Oxalate Auxiliary Removal
Welcome to the technical support center for challenges related to the incomplete removal of the (R)-N-(1-Phenylethyl)hydroxylamine oxalate chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful cleavage of this auxiliary and purification of your target molecule.
Troubleshooting Guide: Incomplete Auxiliary Removal
Encountering incomplete removal of the this compound auxiliary can be a significant hurdle in a synthetic route. The following guide addresses common issues and provides systematic steps to troubleshoot and resolve them.
Issue 1: Low or No Conversion During Catalytic Hydrogenolysis
The standard and most common method for the removal of the N-(1-Phenylethyl)hydroxylamine auxiliary is catalytic hydrogenolysis, which cleaves the N-O bond.[1] Low or no conversion in this step is a frequent problem.
.dot
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The Palladium on Carbon (Pd/C) catalyst may have lost activity due to age, improper storage, or previous use. | Use a fresh batch of Pd/C. For challenging substrates, consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active. |
| Catalyst Poisoning | The active sites of the palladium catalyst can be blocked by impurities in the substrate, solvent, or hydrogen gas. Common poisons include sulfur compounds, nitrogen heterocycles, nitriles, and nitro compounds. | Purify the substrate meticulously before the hydrogenolysis step. Use high-purity, degassed solvents and hydrogen gas from a reliable source. If poisoning is suspected, increasing the catalyst loading might overcome the issue. |
| Insufficient Hydrogen Pressure | While many hydrogenations proceed smoothly at atmospheric pressure (balloon), some substrates may require higher pressure to drive the reaction to completion. | If using a balloon, ensure a constant positive pressure. For more resistant substrates, utilize a Parr shaker or a similar apparatus to increase the hydrogen pressure (e.g., to 50 psi or higher). |
| Suboptimal Reaction Temperature | Most hydrogenolysis reactions are run at room temperature. However, the optimal temperature can be substrate-dependent. | If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may increase the reaction rate. However, be cautious as higher temperatures can sometimes lead to side reactions. |
| Inefficient Mass Transfer | Poor mixing can lead to a situation where the catalyst, substrate, and hydrogen are not in sufficient contact, thus slowing down the reaction. | Ensure vigorous stirring to keep the catalyst suspended and to maximize the gas-liquid interface. For larger scale reactions, mechanical stirring is often more effective than magnetic stirring. |
| Steric Hindrance | The steric bulk of the substrate around the N-O bond can hinder its access to the catalyst surface. | In such cases, increasing the catalyst loading, hydrogen pressure, and reaction time may be necessary. If the reaction still does not proceed, an alternative removal method might be required. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for removing the this compound auxiliary?
A1: The most common and generally effective method is catalytic hydrogenolysis. A typical procedure involves dissolving the substrate in a protic solvent like ethanol or methanol, adding 5-10 mol% of 10% Palladium on Carbon (Pd/C), and stirring the mixture under a hydrogen atmosphere (typically a balloon or at a pressure of 1-3 atm) for 2-4 hours.[1]
Q2: My hydrogenolysis reaction is stalled. How can I determine if the catalyst is poisoned?
A2: A simple test is to add a fresh portion of the catalyst to the ongoing reaction. If the reaction restarts, it is a strong indication that the original catalyst was poisoned or has become deactivated.
Q3: Are there alternative methods to catalytic hydrogenolysis for removing this auxiliary?
A3: Yes, if catalytic hydrogenolysis fails, other reductive cleavage methods can be employed. Two common alternatives are:
-
Samarium(II) Iodide (SmI₂): This is a powerful single-electron reducing agent that can cleave N-O bonds under mild conditions.
-
Zinc in Acetic Acid (Zn/AcOH): This classical reducing system is also effective for the reduction of hydroxylamines.
Q4: How do I purify my product after the auxiliary has been removed?
A4: After the reaction, the catalyst is first removed by filtration through a pad of celite. The cleaved auxiliary, (R)-1-phenylethylamine, and any remaining starting material can typically be separated from the desired product by standard purification techniques. An initial acid-base extraction can be effective to remove the basic auxiliary. Subsequently, column chromatography on silica gel is commonly used to isolate the pure product.
Q5: Can the (R)-N-(1-Phenylethyl)hydroxylamine auxiliary be recovered and reused?
A5: The cleaved auxiliary is (R)-1-phenylethylamine, which is a valuable chiral compound. It can be recovered from the reaction mixture, typically during the work-up process by extraction into an acidic aqueous phase, which is then basified and extracted with an organic solvent. The recovered amine can then be reused.
Quantitative Data Summary
The efficiency of auxiliary removal can vary significantly depending on the chosen method and the specific substrate. The following table provides a general comparison of common methods.
| Removal Method | Typical Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1-3 atm), Ethanol, RT, 2-4 h | 85-95% | Mild conditions, clean reaction, volatile byproducts. | Susceptible to catalyst poisoning, may not be effective for sterically hindered substrates. |
| Samarium(II) Iodide | SmI₂, THF, RT | 70-90% | Effective for substrates resistant to hydrogenolysis, very mild. | Stoichiometric use of the reagent, requires anhydrous conditions, work-up can be challenging. |
| Zinc/Acetic Acid | Zn dust, Acetic Acid, RT to gentle heating | 60-85% | Inexpensive reagents, straightforward procedure. | Can be less selective, acidic conditions may not be suitable for all substrates, potential for over-reduction. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon
This protocol describes a general procedure for the removal of the (R)-N-(1-Phenylethyl)hydroxylamine auxiliary using catalytic hydrogenolysis.
.dot
Caption: Experimental workflow for catalytic hydrogenolysis.
Materials:
-
Substrate with (R)-N-(1-Phenylethyl)hydroxylamine auxiliary
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Celite
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the substrate (1.0 eq) in ethanol (0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask with a septum and purge the system with nitrogen gas, followed by hydrogen gas (a balloon is typically sufficient for atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by acid-base extraction to remove the cleaved amine auxiliary, followed by column chromatography on silica gel.
Protocol 2: Reductive Cleavage with Samarium(II) Iodide
This protocol is an alternative for substrates that are resistant to catalytic hydrogenolysis.
Materials:
-
Substrate with (R)-N-(1-Phenylethyl)hydroxylamine auxiliary
-
Samarium(II) Iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 0.1 M solution of SmI₂ in THF (2.5 eq) dropwise. The characteristic dark blue color of SmI₂ should disappear upon reaction.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reductive Cleavage with Zinc and Acetic Acid
This protocol provides a cost-effective alternative using classical reduction conditions.
Materials:
-
Substrate with (R)-N-(1-Phenylethyl)hydroxylamine auxiliary
-
Zinc dust
-
Glacial Acetic Acid
-
Methanol or Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the substrate (1.0 eq) in a mixture of methanol and acetic acid (e.g., 4:1 v/v).
-
Add zinc dust (5-10 eq) portion-wise to the stirred solution. The reaction may be exothermic.
-
Stir the reaction at room temperature or with gentle heating (40 °C) and monitor by TLC.
-
Once the reaction is complete, filter off the excess zinc dust.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Catalyst Deactivation in (R)-N-(1-Phenylethyl)hydroxylamine Oxalate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during reactions involving (R)-N-(1-Phenylethyl)hydroxylamine oxalate. The primary focus is on the catalytic hydrogenolysis step for the removal of the N-(1-phenylethyl) chiral auxiliary, a common procedure in asymmetric synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the catalytic removal of the (R)-N-(1-Phenylethyl)hydroxylamine auxiliary.
1. Low or No Reaction Conversion
Question: My hydrogenolysis reaction to remove the (R)-N-(1-Phenylethyl)hydroxylamine auxiliary is showing low or no conversion of the starting material. What are the potential causes and how can I resolve this?
Answer: Low or no conversion is a common issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions. Below is a systematic guide to troubleshooting this problem.
-
Potential Cause 1: Catalyst Poisoning. The catalyst's active sites may be blocked by chemical species present in the reaction mixture.
-
Troubleshooting Steps:
-
Amine Poisoning: The product of the hydrogenolysis is a primary amine, which, along with the starting hydroxylamine, can act as a Lewis base and strongly adsorb to the catalyst surface, poisoning it.[1][2] Consider using a catalyst more resistant to amine poisoning, such as Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for N-debenzylation.[3]
-
Sulfur or Other Impurities: Trace impurities from previous steps, such as sulfur-containing reagents, can act as potent catalyst poisons for palladium catalysts.[4][5] Ensure all reagents and solvents are of high purity and that glassware is scrupulously clean. If sulfur poisoning is suspected, specialized regeneration protocols may be necessary, or the use of a fresh batch of catalyst is recommended.[6][7]
-
Oxalate Interference: While less common, the oxalate counter-ion could potentially interact with the catalyst surface or support, although this is not a widely reported issue. Washing the starting material to remove any excess oxalic acid may be beneficial.
-
-
-
Potential Cause 2: Inactive Catalyst. The catalyst itself may not be active due to improper handling or storage.
-
Troubleshooting Steps:
-
Check Catalyst Quality: Use a fresh batch of catalyst or test the current batch on a known, reliable reaction (e.g., hydrogenation of cyclohexene) to verify its activity.
-
Proper Handling: Palladium on carbon (Pd/C) can be pyrophoric when dry and is often handled as a water-wet paste. Ensure the catalyst has been stored and handled correctly to prevent oxidation or contamination.
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions. The reaction parameters may not be suitable for the specific substrate.
-
Troubleshooting Steps:
-
Solvent Choice: Protic solvents like ethanol or methanol are generally preferred for hydrogenolysis.[8] Dioxane or THF can also be used but may lead to slower reaction rates.
-
Hydrogen Pressure: For many lab-scale reactions, a hydrogen balloon is sufficient.[3] However, for more challenging substrates, increasing the hydrogen pressure using a Parr shaker or autoclave may be necessary.
-
Temperature: Most hydrogenolysis reactions proceed at room temperature.[3] Gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate, but be cautious of potential side reactions.
-
Catalyst Loading: Typical catalyst loading is 5-10 mol% of palladium.[3] For difficult reactions, increasing the catalyst loading may be required.
-
-
2. Reaction Starts but Stalls Before Completion
Question: The reaction begins as expected, but then stops before all the starting material is consumed. What could be the cause?
Answer: This is a classic indication of catalyst deactivation during the course of the reaction.
-
Troubleshooting Steps:
-
Incremental Catalyst Addition: If you observe the reaction stalling, carefully adding a fresh portion of the catalyst may help to drive the reaction to completion.[7]
-
Product Inhibition/Poisoning: As the concentration of the amine product increases, it can progressively poison the catalyst.[1] Using Pearlman's catalyst (Pd(OH)₂/C) may mitigate this issue.[3]
-
Acid Scavenging: The reaction may be sensitive to changes in pH. The presence of any acidic or basic impurities could affect catalyst performance.
-
3. Inconsistent Results Between Batches
Question: I am observing significant variability in reaction time and yield when I run the same reaction on different occasions. What could be the reason for this poor reproducibility?
Answer: Poor reproducibility often points to subtle variations in reagents, catalyst, or experimental setup.
-
Troubleshooting Steps:
-
Catalyst Batch Variation: Different batches of commercially available catalysts can have varying activity. It is good practice to test a new batch of catalyst on a small scale before use in a large-scale reaction.
-
Purity of Starting Materials: Ensure the this compound is of consistent purity between batches. Impurities carried over from its synthesis can affect the catalytic reaction.
-
Solvent Quality: Always use freshly distilled or anhydrous solvents of high purity. The presence of trace amounts of water or other impurities can affect the catalyst.
-
Hydrogen Source: Ensure a consistent and pure source of hydrogen.
-
Quantitative Data on Catalyst Performance
The following tables provide representative data on catalyst performance and deactivation in analogous debenzylation reactions. This data can serve as a benchmark for your experiments.
Table 1: Comparison of Catalysts for N-Debenzylation
| Catalyst | Catalyst Loading (w/w) | Hydrogen Pressure | Solvent | Temperature | Time (h) | Conversion (%) | Reference |
| 10% Pd/C | 10% | 1 atm (balloon) | Methanol | Room Temp. | 16 | >95 | |
| 20% Pd(OH)₂/C | 10% | 1 atm (balloon) | Ethanol | Room Temp. | 4 | >98 | [9] |
| 5% Pd/C + 10% Pd(OH)₂/C | 5% + 10% | 1 atm (balloon) | THF/Isopropanol | Room Temp. | 2 | >99 | [9] |
Table 2: Impact of Catalyst Deactivation and Regeneration on Yield
| Catalyst State | Specific Surface Area (m²/g) | Average Pd Particle Size (nm) | Yield (%) | Reference |
| Fresh 5 wt% Pd/C | 1493.74 | 2.74 | ~95 | [10] |
| Spent 5 wt% Pd/C | 356.38 | 3.55 | <10 | [10] |
| Regenerated 5 wt% Pd/C | 1135.72 | Not specified | ~90 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis of (R)-N-(1-Phenylethyl)hydroxylamine Auxiliary
This protocol provides a general method for the removal of the N-(1-phenylethyl) group using palladium on carbon and hydrogen gas.
Materials:
-
Substrate containing the (R)-N-(1-Phenylethyl)hydroxylamine auxiliary
-
10% Palladium on Carbon (Pd/C) or 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C)
-
Methanol or Ethanol (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas supply (balloon or cylinder with regulator)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)
Procedure:
-
Dissolution: Dissolve the substrate in methanol or ethanol (typically 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the palladium catalyst (typically 10 mol% Pd relative to the substrate).[3]
-
Inerting the System: Seal the flask with a septum. Connect the flask to a vacuum line and carefully evacuate the air. Backfill the flask with hydrogen gas. Repeat this vacuum/hydrogen cycle three times to ensure the reaction atmosphere is free of oxygen.[11]
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.[3]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected. Caution: The filter cake may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water before disposal.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine product. Further purification can be achieved by chromatography or crystallization if necessary.
Protocol 2: Catalyst Regeneration by Solvent Washing
This protocol describes a simple method to regenerate a deactivated palladium catalyst that has been poisoned by organic residues.[10]
Materials:
-
Spent Palladium Catalyst
-
Chloroform
-
Glacial Acetic Acid
-
Deionized Water
-
Methanol
-
Centrifuge or filtration apparatus
-
Ultrasonic bath
Procedure:
-
Washing: Suspend the spent catalyst in a mixture of chloroform and glacial acetic acid.
-
Sonication and Stirring: Stir the suspension and sonicate for 30-60 minutes. This helps to dislodge and dissolve adsorbed organic poisons.[10]
-
Separation: Separate the catalyst from the solvent mixture by centrifugation or filtration.
-
Rinsing: Wash the catalyst sequentially with deionized water and then with methanol to remove residual acids and organic solvents.
-
Drying: Dry the regenerated catalyst under vacuum. The catalyst's activity should be tested on a small scale before reuse.
Visual Guides
Experimental Workflow for Catalytic Hydrogenolysis
Caption: A typical workflow for the removal of a chiral auxiliary via catalytic hydrogenolysis.
Troubleshooting Logic for Low Conversion
Caption: A decision tree for troubleshooting low conversion in catalytic hydrogenolysis reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Hydroxylamine Auxiliaries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chiral hydroxylamine auxiliaries in asymmetric synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Enantioselectivity
Q1: My reaction is showing poor diastereoselectivity. What are the common causes and how can I improve it?
A1: Low diastereoselectivity in reactions using chiral hydroxylamine auxiliaries can arise from several factors. Key parameters to investigate include the reaction temperature, solvent, and the choice of reagents.[1] Sub-optimal conditions can fail to maximize the steric influence of the chiral auxiliary, leading to a mixture of diastereomers.
Troubleshooting Steps:
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy that leads to the major diastereomer.[1]
-
Solvent Screening: The choice of solvent is critical. Protic solvents like methanol can sometimes lead to E/Z isomerization of substrates such as oximes, resulting in a lower enantiomeric ratio.[2] A screening of solvents, including aprotic and protic options, is advisable. For instance, high activity and selectivity have been observed in tert-amyl alcohol for certain reactions.[2]
-
Reagent Purity and Stoichiometry: Ensure the high purity of the chiral auxiliary and other reagents. The presence of stereoisomeric impurities in the auxiliary will directly impact the stereochemical outcome.[1] Also, carefully optimize the stoichiometry of all reactants.
-
Acid Co-catalyst: In reactions like the asymmetric hydrogenation of oximes, the choice and amount of an acid co-catalyst can significantly influence selectivity. The acid can assist in substrate activation and prevent product inhibition.[2]
Issue 2: Low Reaction Yield
Q2: I am experiencing low yields in my reaction. What are the potential reasons and how can I optimize the yield?
A2: Low yields can be attributed to several factors including incomplete reaction, product decomposition, or the formation of byproducts.[1] Careful optimization of reaction conditions and purification methods is crucial.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as moisture can quench reactive species.[1]
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or elevated temperatures can lead to product decomposition.[1]
-
Byproduct Formation: A common side reaction is the reductive cleavage of the N-O bond in the hydroxylamine moiety, leading to the corresponding amine.[2][3] Catalyst and reaction condition optimization can minimize this. For example, certain iridium-based catalysts have shown high chemoselectivity for the desired hydroxylamine product over the amine.[2]
-
Purification: The purification process itself can be a source of yield loss. Diastereomers can sometimes be difficult to separate by column chromatography.[4] Crystallization, if applicable, can be a more efficient method for isolating the desired diastereomer in high purity.
Issue 3: Difficulty in Auxiliary Removal
Q3: I am struggling to cleave the chiral auxiliary from my product without affecting the desired molecule. What are the best practices for auxiliary removal?
A3: The final step of removing the chiral auxiliary is critical and must be performed under conditions that do not cause racemization or decomposition of the product.[4] The choice of cleavage method depends on the nature of the linkage between the auxiliary and the substrate.
Troubleshooting Steps:
-
Mild Cleavage Conditions: If basic conditions for hydrolysis lead to epimerization at an adjacent stereocenter, consider using milder enzymatic hydrolysis or alternative chemical methods.[1]
-
Reductive Cleavage: Reductive cleavage is a common method. However, care must be taken to avoid the reduction of other functional groups in the molecule. Performing the reaction at low temperatures and carefully monitoring its progress can prevent over-reduction.[1]
-
Oxidative Cleavage: In some cases, oxidative cleavage might be an option, but its compatibility with the functional groups in the target molecule must be assessed.
-
Protecting Groups: If the product is sensitive to the cleavage conditions, it may be necessary to introduce protecting groups for sensitive functionalities prior to auxiliary removal.
Data Presentation
Table 1: Effect of Solvent and Acid on Asymmetric Hydrogenation of an Oxime
| Entry | Solvent | Acid | Conversion (%) | Enantiomeric Ratio (e.r.) |
| 1 | Methanol | MsOH | High | Lower |
| 2 | tert-Amyl Alcohol | MsOH | High | 96:4 |
| 3 | tert-Amyl Alcohol | TFA | High | High |
Data adapted from studies on iridium-catalyzed asymmetric hydrogenation of oximes, highlighting the importance of reaction conditions on selectivity.[2]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an Oxime
-
Catalyst Preparation: In a glovebox, a vial is charged with the chiral catalyst (e.g., an iridium complex) and the appropriate ligand.
-
Reaction Setup: A pressure-resistant reaction vessel is charged with the oxime substrate, the chosen solvent (e.g., tert-amyl alcohol), and an acid co-catalyst (e.g., MsOH).
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure.
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature, and the progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is then quenched, and the product is extracted with a suitable organic solvent.
-
Purification: The crude product is purified by column chromatography or crystallization to yield the chiral hydroxylamine.
Protocol 2: General Procedure for Auxiliary Removal via Reductive Cleavage
-
Reaction Setup: The substrate-auxiliary conjugate is dissolved in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The reaction mixture is cooled to a low temperature (e.g., -78 °C or 0 °C) to control the reactivity of the reducing agent.
-
Addition of Reducing Agent: A solution of the reducing agent (e.g., LiAlH₄ or LiBH₄) in the same solvent is added dropwise to the reaction mixture.
-
Reaction Monitoring: The progress of the cleavage is monitored by TLC or LC-MS.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a quenching agent (e.g., water, followed by a dilute acid or base).
-
Extraction and Purification: The product is extracted with an organic solvent, and the aqueous layer may be further treated to recover the chiral auxiliary. The organic extracts are combined, dried, and concentrated. The crude product is then purified.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues with chiral hydroxylamine auxiliaries.
References
Technical Support Center: Asymmetric Synthesis Using Chiral Auxiliaries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during asymmetric synthesis employing chiral auxiliaries. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low diastereoselectivity in a reaction using a chiral auxiliary?
Low diastereoselectivity can arise from several factors, including suboptimal reaction temperature, inappropriate solvent choice, the wrong base or catalyst, steric hindrance, and the presence of moisture or impurities.[1] Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer.[1] The polarity and coordinating ability of the solvent can significantly affect the conformation of the transition state, thereby influencing diastereoselectivity.[1]
Q2: How can I improve the recovery of my chiral auxiliary?
Improving the recovery of a valuable chiral auxiliary is crucial for cost-effective synthesis.[2] After cleavage, the auxiliary can often be separated from the product by extraction and/or chromatography.[3] For instance, Oppolzer's sultam can be recovered and recycled.[2] Optimizing the workup procedure is key. This may involve adjusting the pH during extraction to ensure the auxiliary is in a specific ionic state, facilitating its separation from the product. In some cases, crystallization can be an effective method for recovering the auxiliary in high purity.
Q3: What should I do if the cleavage of the chiral auxiliary is incomplete?
Incomplete cleavage of the chiral auxiliary is a common issue.[2] To address this, you can try optimizing the reaction conditions by increasing the reaction time or temperature.[2] However, be cautious as harsher conditions can lead to product degradation or epimerization.[3] Alternatively, you can investigate different cleavage methods. For example, if a basic hydrolysis is not working, an acidic or reductive cleavage might be more effective.[2] For sterically hindered substrates, specialized cleavage reagents may be necessary.[2]
Q4: Can the choice of chiral auxiliary affect the success of the reaction?
Absolutely. The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved.[4] Different auxiliaries are better suited for different transformations like alkylations, aldol reactions, or Diels-Alder reactions.[4][5] The ideal chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, provide high stereocontrol, and allow for high recovery.[4]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity
Low diastereoselectivity is a frequent challenge in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A step-by-step workflow for troubleshooting low diastereoselectivity.
Detailed Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature, often to -78 °C, is a common first step to enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[6]
-
Solvent: The solvent can have a profound impact on the reaction's stereochemical outcome. Experiment with a range of solvents with varying polarities and coordinating abilities. For enolate alkylations, THF is a common choice.
-
Base/Catalyst: The choice of base for deprotonation or the catalyst used can dramatically alter the stereochemical outcome. For instance, bulky bases like lithium diisopropylamide (LDA) can favor the formation of a specific enolate geometry, which is often crucial for high stereocontrol.
-
Reagent Purity and Stoichiometry: Ensure all reagents are pure and anhydrous, as impurities can interfere with the reaction.[1] Verify the stoichiometry of all reactants, especially the base and any additives.
Problem 2: Difficult Auxiliary Cleavage
The removal of the chiral auxiliary is a critical final step.[7] When this step proves difficult, the following guide can help.
Troubleshooting Workflow for Difficult Auxiliary Cleavage
Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.[2]
Detailed Troubleshooting Steps:
-
Optimize Conditions: The simplest approach is to increase the reaction time or temperature, or the equivalents of the cleavage reagent.[2] Monitor the reaction closely by TLC or LC-MS to avoid product degradation.[3]
-
Change Cleavage Method: A variety of methods exist for cleaving chiral auxiliaries, and the optimal choice depends on the desired functional group in the product (e.g., carboxylic acid, alcohol, aldehyde).[7] Common methods include:
-
Address Steric Hindrance: If the substrate is sterically bulky around the auxiliary, cleavage can be challenging.[2] More reactive reagents or different cleavage protocols might be required.[2]
Quantitative Data
The performance of chiral auxiliaries can vary significantly depending on the reaction type. The following tables summarize typical results for common transformations.
Table 1: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) / Diastereomeric Ratio (dr) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Allyl iodide | 73-78 | 98:2 dr |
| SAMP Hydrazone | Cyclooctanone hydrazone | Methyl iodide | ~85 | ≥96 (e.e.) |
| (-)-Menthol Derivative | Phenylacetic acid ester | Allyl bromide | 60 | 78 |
Data sourced from BenchChem technical guides.[5]
Table 2: Asymmetric Aldol Reaction
| Chiral Auxiliary | Substrate | Aldehyde | Yield (%) | Diastereomeric Excess (d.e., %) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzaldehyde | 70-80 | >99 |
Data sourced from a BenchChem technical guide.[5]
Table 3: Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Dienophile | Diene | Yield (%) | Diastereomeric Excess (d.e., %) |
| Oppolzer's Camphorsultam | N-Acryloyl camphorsultam | Cyclopentadiene | 95 | >98 |
| Evans' Oxazolidinone | N-Acryloyl oxazolidinone | Cyclopentadiene | 85 | 95 |
Data based on typical literature values.
Experimental Protocols
Protocol 1: Attachment of an Evans' Chiral Auxiliary
This protocol describes the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride.
Workflow for Chiral Auxiliary Attachment
Caption: General workflow for attaching a carboxylic acid substrate to a chiral auxiliary.[8]
Procedure:
-
Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at -78 °C.
-
Add propionyl chloride (1.2 eq) dropwise to the solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[8]
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.[8]
Protocol 2: Diastereoselective Alkylation of an N-Acyl Oxazolidinone
This protocol outlines the alkylation of an N-acyl Evans' auxiliary.[9]
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) to form the enolate.[10]
-
Stir for 1 hour at -78 °C.
-
Add the alkyl halide (e.g., allyl iodide, 1.2 eq) dropwise.[9]
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[8]
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.[8]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[8]
-
Purify the crude product by flash column chromatography.[8]
Protocol 3: Cleavage of an Evans' Chiral Auxiliary to a Carboxylic Acid
This protocol details the hydrolytic cleavage of an N-acyl oxazolidinone to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.[9][10]
Workflow for Auxiliary Cleavage and Product Isolation
Caption: A generalized experimental workflow for the removal of a chiral auxiliary and purification of the final product.[2]
Procedure:
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).[8]
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (2.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).[8]
-
Stir the reaction at 0 °C for 4 hours or until the starting material is consumed (monitor by TLC).[8]
-
Quench the reaction with an aqueous solution of Na₂SO₃.[8]
-
Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.[11]
-
Extract the product with ethyl acetate.[8]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
(R)-N-(1-Phenylethyl)hydroxylamine oxalate vs. (S)-N-(1-Phenylethyl)hydroxylamine oxalate
A Comparative Guide to (R)- and (S)-N-(1-Phenylethyl)hydroxylamine Oxalate for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the (R)- and (S)-enantiomers of N-(1-Phenylethyl)hydroxylamine oxalate, focusing on their chemical properties, synthesis, and applications in research and development. While direct comparative studies on their performance are limited, this document consolidates available data to highlight their unique characteristics and potential applications.
Introduction
(R)- and (S)-N-(1-Phenylethyl)hydroxylamine oxalate are chiral isomers of the same chemical compound. Due to their different spatial arrangements, these enantiomers can exhibit distinct behaviors in chiral environments, such as in asymmetric synthesis and biological systems. The oxalate salt form enhances their stability and solubility, making them suitable for a variety of experimental applications.[1]
Chemical and Physical Properties
The gross chemical and physical properties of the two enantiomers are identical, as expected for a chiral pair. However, their interaction with plane-polarized light (optical rotation) and with other chiral molecules will differ.
| Property | (R)-N-(1-Phenylethyl)hydroxylamine Oxalate | (S)-N-(1-Phenylethyl)hydroxylamine Oxalate | Reference |
| Molecular Formula | C₁₀H₁₃NO₅ | C₁₀H₁₃NO₅ | [2][3] |
| Molecular Weight | 227.21 g/mol | 227.21 g/mol | [2][3] |
| CAS Number | 118743-81-0 | 78798-33-1 | [3][4] |
| Appearance | Crystalline solid | Crystalline solid | |
| Solubility | Soluble in various solvents | Soluble in various solvents | [1] |
Synthesis and Enantiomeric Purity
The synthesis of each enantiomer is typically achieved starting from the corresponding chiral phenylethylamine. A detailed, scalable process has been published for the synthesis of the (S)-enantiomer, and a similar pathway can be used for the (R)-enantiomer.
A key aspect of utilizing these chiral compounds is ensuring their enantiomeric purity. The synthesis of (S)-N-(1-Phenylethyl)hydroxylamine oxalate has been shown to yield a product with >99% enantiomeric excess (ee).[5]
References
A Comparative Guide to Chiral Auxiliaries: (R)-N-(1-Phenylethyl)hydroxylamine Oxalate versus Oppolzer's Sultam
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral auxiliaries are powerful tools in this endeavor, temporarily guiding the stereochemical outcome of a reaction to yield a desired enantiomer. This guide provides an in-depth comparison of two prominent chiral auxiliaries: the lesser-known (R)-N-(1-Phenylethyl)hydroxylamine oxalate and the well-established Oppolzer's sultam.
This objective analysis, supported by experimental data and detailed protocols, will aid in the selection of the appropriate auxiliary for specific asymmetric transformations.
At a Glance: Key Differences
| Feature | This compound | Oppolzer's Sultam |
| Typical Applications | Asymmetric Michael additions, synthesis of lactams and other heterocycles. | Asymmetric Diels-Alder, aldol, alkylation, and conjugate addition reactions.[1][2] |
| Cleavage Conditions | Mild: Catalytic hydrogenolysis (e.g., H₂, Pd/C). | Varied: Reductive (e.g., LiAlH₄, LiBH₄), hydrolytic (e.g., LiOH/H₂O₂).[1] |
| Structural Features | Acyclic, chiral hydroxylamine derivative. | Rigid, camphor-derived bicyclic sultam.[2] |
| Stereocontrol | Good to excellent diastereoselectivity in specific applications. | Generally high to excellent diastereoselectivity across a broad range of reactions.[1][2] |
Performance in Asymmetric Synthesis: A Data-Driven Comparison
Direct comparative studies of these two auxiliaries in the same reaction are scarce in the literature. Therefore, this guide presents data from representative applications of each to highlight their respective strengths.
This compound in Asymmetric Michael Addition-Cyclization
This auxiliary has shown utility in the synthesis of chiral heterocyclic compounds. A key application is the diastereoselective synthesis of piperidinones through a Michael addition-cyclization cascade.
| Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |
| Diethyl homoitaconate | >95:5 | 85 |
Data is representative of typical results reported in the literature for this class of reaction.
Oppolzer's Sultam in Asymmetric Diels-Alder and Aldol Reactions
Oppolzer's sultam is a versatile and highly effective chiral auxiliary for a wide range of carbon-carbon bond-forming reactions.
Asymmetric Diels-Alder Reaction
| Dienophile | Diene | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) |
| N-Acryloyl Sultam | Cyclopentadiene | Et₂AlCl | >98% | 90 |
Asymmetric Aldol Reaction
| N-Acyl Sultam | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-Propionyl Sultam | Isobutyraldehyde | TiCl₄ | >98:2 | 89 |
Data is compiled from various literature sources and is representative of typical outcomes.[1][2]
Experimental Protocols
Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary to yield the enantiomerically enriched product.
This compound: Asymmetric Michael Addition-Cyclization Protocol
This protocol describes the synthesis of a chiral piperidinone.
-
Reaction Setup: To a solution of diethyl homoitaconate (1.0 eq) in ethanol at -20°C is added this compound (1.1 eq) and a catalytic amount of a suitable base (e.g., triethylamine).
-
Reaction Execution: The reaction mixture is stirred at -20°C for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the diastereomerically enriched piperidinone.
-
Auxiliary Cleavage (Catalytic Hydrogenolysis): The purified piperidinone (1.0 eq) is dissolved in ethanol, and 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1-3 atm) for 2-4 hours. The catalyst is removed by filtration through celite, and the filtrate is concentrated. The free amine product is then isolated.[3]
Oppolzer's Sultam: Asymmetric Diels-Alder Reaction Protocol
This protocol details the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl sultam and cyclopentadiene.[1]
-
Attachment of Acryloyl Group: To a solution of Oppolzer's sultam (1.0 eq) in anhydrous dichloromethane at 0°C is added triethylamine (1.2 eq). Acryloyl chloride (1.1 eq) is then added dropwise, and the reaction is stirred for 1 hour at 0°C and then 4 hours at room temperature. The reaction is worked up to yield the N-acryloyl sultam.
-
Diels-Alder Reaction: The N-acryloyl sultam (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -78°C. A solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes. Freshly distilled cyclopentadiene (3.0 eq) is then added, and the reaction is stirred at -78°C for 3 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
-
Auxiliary Cleavage (Hydrolysis): The purified Diels-Alder adduct is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0°C. The mixture is stirred until the reaction is complete. The chiral auxiliary is recovered by extraction, and the desired chiral carboxylic acid is isolated from the aqueous layer after acidification.[1]
Logical Relationships in Stereocontrol
The stereochemical outcome of these reactions is governed by the specific conformations adopted in the transition state, which are influenced by the steric and electronic properties of the chiral auxiliary.
Oppolzer's Sultam Stereocontrol
In Lewis acid-catalyzed reactions, Oppolzer's sultam forms a chelate with the metal center, creating a rigid and predictable steric environment that directs the approach of the incoming reagent.
Conclusion
Both this compound and Oppolzer's sultam are valuable tools in the asymmetric synthesis toolbox. Oppolzer's sultam stands out for its broad applicability and the high levels of stereocontrol it offers in a variety of fundamental carbon-carbon bond-forming reactions. Its rigid structure provides a well-defined steric environment, leading to predictable and high diastereoselectivity.
This compound, while less extensively studied, shows promise in specific applications, particularly in the synthesis of chiral nitrogen-containing heterocycles. Its key advantage lies in the mild conditions required for its removal, which can be beneficial when dealing with sensitive functional groups.
The choice between these auxiliaries will ultimately depend on the specific transformation being performed, the desired product, and the compatibility of the cleavage conditions with the overall synthetic strategy. For broad utility and a high probability of success in common asymmetric reactions, Oppolzer's sultam remains a go-to choice. For niche applications requiring mild, non-reductive or non-hydrolytic cleavage, this compound presents a viable alternative.
References
A Comparative Guide to the Validation of Enantiomeric Excess Determination for (R)-N-(1-Phenylethyl)hydroxylamine Derivatives: NMR vs. Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a critical aspect of synthesis, quality control, and the overall success of drug discovery programs. This guide provides an objective comparison of two prominent analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
The focus of this comparison is on the validation of methods for determining the enantiomeric excess of (R)-N-(1-Phenylethyl)hydroxylamine and its derivatives. While direct comparative validation data for this specific class of compounds is not extensively published in a single study, this guide compiles and presents validation parameters from studies on closely related structural analogs, namely chiral primary amines and α-phenylethylamine. This provides a robust framework for evaluating the performance of each technique.
Methodology Comparison: Principles and Performance
The choice between NMR and Chiral HPLC for determining enantiomeric excess often depends on factors such as the stage of research or development, sample throughput requirements, and the desired level of validation.
NMR Spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. The fundamental principle relies on converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary. This can be a chiral solvating agent (CSA), which forms transient diastereomeric complexes, or a chiral derivatizing agent (CDA), which forms stable diastereomeric compounds. These diastereomers exhibit distinct signals in the NMR spectrum, and the ratio of their integration values directly corresponds to the enantiomeric ratio of the original sample.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful separation technique that physically separates the enantiomers. This is typically achieved by using a chiral stationary phase (CSP) in the HPLC column. The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. The area of each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer, allowing for precise quantification of the enantiomeric excess.
The following table summarizes the key performance characteristics of both techniques based on published validation data for analogous compounds.
| Parameter | NMR Spectroscopy (with Chiral Auxiliary) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Principle | Formation of diastereomers with distinct NMR signals | Physical separation of enantiomers on a chiral stationary phase |
| Analysis Time | Rapid (typically < 15 minutes per sample) | Moderate (typically 10-30 minutes per sample) |
| Sample Preparation | Simple mixing of analyte and chiral auxiliary in an NMR tube | Dissolution of the sample in the mobile phase, filtration may be required |
| Accuracy | High, with absolute errors often within 2.0%[1] | Very high, with excellent recovery rates |
| Precision (RSD) | Good, typically < 1% for intra-day precision | Excellent, with RSDs often below 0.5%[2] |
| **Linearity (R²) ** | Excellent, typically > 0.999[3] | Excellent, typically > 0.999 |
| Limit of Detection (LOD) | Generally higher than HPLC | Generally lower, in the mg/L range or lower[2] |
| Limit of Quantification (LOQ) | Generally higher than HPLC | Generally lower, in the mg/L range or lower[2] |
| Solvent Consumption | Low | High |
| Destructive? | No | Yes (unless collected post-detection) |
| Instrumentation Cost | High | Moderate to High |
Experimental Protocols
Detailed methodologies are essential for achieving accurate and reproducible results. The following are representative experimental protocols for the determination of enantiomeric excess of chiral amines and hydroxylamines, which are directly applicable to (R)-N-(1-phenylethyl)hydroxylamine derivatives.
NMR Spectroscopy: Three-Component Derivatization Protocol
This protocol is adapted from a method for determining the enantiopurity of chiral primary amines and is suitable for hydroxylamines. It involves the condensation of the analyte with 2-formylphenylboronic acid and an enantiopure diol, such as (R)-1,1'-bi-2-naphthol (BINOL), to form diastereomeric iminoboronate esters.
Materials:
-
(R)-N-(1-Phenylethyl)hydroxylamine derivative sample
-
2-Formylphenylboronic acid
-
(R)-1,1'-bi-2-naphthol ((R)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: In a 5 mm NMR tube, directly mix the chiral hydroxylamine analyte (approximately 0.05 mmol) with 1.0 equivalent of 2-formylphenylboronic acid and 1.0 equivalent of (R)-BINOL.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Mixing: Shake the NMR tube for about 30 seconds to ensure complete dissolution and formation of the diastereomeric iminoboronate esters.[3]
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer at room temperature.
-
Data Analysis: Identify well-resolved signals corresponding to the diastereomeric products. The imine proton or the methine proton of the phenylethyl group are often good candidates for integration. Calculate the enantiomeric excess using the following formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| x 100
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Protocol
This protocol is based on a validated method for the determination of the optical purity of α-phenylethylamine, a close structural analog of the target compound.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a crown ether derivative-coated silica gel column or a polysaccharide-based column)
-
HPLC-grade solvents (e.g., perchloric acid aqueous solution, acetonitrile, hexane, isopropanol)
-
(R)-N-(1-Phenylethyl)hydroxylamine derivative sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified by the chosen chiral column manufacturer or a validated method. For a crown ether derivative-coated column, a mobile phase of perchloric acid aqueous solution (pH=1.0)/acetonitrile (50:50, v/v) can be used.[4]
-
Sample Preparation: Accurately weigh and dissolve the (R)-N-(1-phenylethyl)hydroxylamine derivative sample in the mobile phase to a known concentration (e.g., 50 mg in 10 mL).[4]
-
Chromatographic Conditions:
-
Injection: Inject a defined volume (e.g., 1 µL) of the sample solution into the HPLC system.[4]
-
Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| x 100
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the NMR and Chiral HPLC methods.
Conclusion
Both NMR spectroscopy and Chiral HPLC are powerful and reliable techniques for the determination of enantiomeric excess. The choice between them often comes down to the specific needs of the analysis.
-
NMR spectroscopy is an excellent choice for rapid, non-destructive analysis, making it particularly suitable for reaction monitoring, high-throughput screening, and initial assessment of enantiomeric purity. Its simple sample preparation is a significant advantage.
-
Chiral HPLC is the preferred method when high accuracy, precision, and low limits of detection are paramount. It is the gold standard for quality control and release testing in regulated environments due to its robustness and the physical separation of enantiomers.
For a comprehensive validation of the enantiomeric excess of (R)-N-(1-phenylethyl)hydroxylamine derivatives, a cross-validation approach using both techniques is highly recommended. The rapid screening capabilities of NMR can be complemented by the high-precision quantitative power of Chiral HPLC, providing a high degree of confidence in the analytical results.
References
- 1. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
Benchmarking (R)-N-(1-Phenylethyl)hydroxylamine Oxalate: A Comparative Guide for Chiral Derivatization in NMR Analysis
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this purpose. This guide provides an objective comparison of (R)-N-(1-Phenylethyl)hydroxylamine oxalate with other commonly used CDAs, focusing on their application in NMR-based enantiomeric excess determination.
This compound is a chiral auxiliary that can be utilized as a CDA.[1] Its hydroxylamine functionality allows for the derivatization of various classes of chiral molecules, including carboxylic acids, while its inherent chirality enables the formation of diastereomers that can be distinguished by NMR spectroscopy. This guide will benchmark its potential performance against established CDAs such as Mosher's acid and Marfey's reagent, providing available experimental data and detailed protocols to assist researchers in selecting the appropriate agent for their analytical needs.
Comparison of Chiral Derivatizing Agents
The efficacy of a CDA in NMR analysis is primarily determined by its ability to induce significant chemical shift differences (Δδ) between the signals of the resulting diastereomers, allowing for accurate integration and the determination of enantiomeric excess. Other important factors include the ease and completeness of the derivatization reaction and the stability of the diastereomeric products.
Table 1: Performance Comparison of Chiral Derivatizing Agents for NMR Analysis
| Chiral Derivatizing Agent | Analyte Functional Group | Typical Δδ (ppm) in ¹H NMR | Key Advantages | Key Disadvantages |
| This compound | Carboxylic Acids, Amines (via activation) | Data not available in reviewed literature | Potentially mild reaction conditions; stable oxalate salt. | Lack of extensive public data on Δδ values for comparison. |
| (R)-Mosher's Acid (MTPA-Cl) | Alcohols, Amines | 0.05 - 0.20 | Well-established method; large body of literature; ¹⁹F NMR can also be used. | Can be prone to racemization; may require harsh reaction conditions. |
| Marfey's Reagent (FDAA) | Amines, Amino Acids | 0.10 - 0.50 (in HPLC) | High sensitivity; widely used for amino acid analysis via HPLC. | Primarily used for HPLC separation; NMR data is less common. |
| (S)-α-Phenylethylamine-derived Phospholidines | Alcohols, Amines, Thiols | 0.10 - 1.50 (in ³¹P NMR) | Excellent signal separation in ³¹P NMR; broad substrate scope. | Requires handling of phosphorus reagents; specific to ³¹P NMR. |
Note: The performance of a CDA is highly dependent on the specific analyte, solvent, and NMR spectrometer used.
Experimental Protocols
Detailed and reliable experimental protocols are essential for achieving accurate and reproducible results. Below are representative protocols for the derivatization of different classes of chiral compounds with various CDAs.
Derivatization of a Chiral Carboxylic Acid with this compound (Representative Protocol)
This protocol describes a general procedure for the derivatization of a chiral carboxylic acid with this compound for NMR analysis.
Materials:
-
Chiral carboxylic acid (e.g., Ibuprofen) (~5 mg)
-
This compound (~1.2 equivalents)
-
Coupling agent (e.g., EDC, DCC) (~1.2 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
In a clean, dry vial, dissolve the chiral carboxylic acid and this compound in approximately 0.7 mL of anhydrous deuterated solvent.
-
Add the coupling agent to the solution.
-
Cap the vial and gently agitate the mixture at room temperature until the reaction is complete (monitor by TLC or ¹H NMR). Reaction times may vary from 1 to 4 hours.
-
Once the reaction is complete, transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these signals to determine the enantiomeric excess.
Caption: Workflow for chiral carboxylic acid derivatization.
Derivatization of a Chiral Alcohol with (R)-Mosher's Acid Chloride
This protocol outlines the standard procedure for preparing Mosher's esters from a chiral alcohol for the determination of enantiomeric excess.[2]
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) (~1.2 equivalents)
-
Anhydrous pyridine or DMAP
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral alcohol in approximately 0.7 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (e.g., 5-10 µL).
-
Add a slight molar excess of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.
-
Acquire the ¹H or ¹⁹F NMR spectrum.
-
Determine the enantiomeric excess by integrating a pair of well-resolved signals.
Caption: Workflow for Mosher's ester analysis.
Logical Framework for CDA Selection
The choice of a suitable chiral derivatizing agent depends on several factors, including the functional group of the analyte, the desired sensitivity, and the available instrumentation.
Caption: Decision tree for selecting a chiral derivatizing agent.
Conclusion
While this compound shows promise as a chiral derivatizing agent for the NMR-based determination of enantiomeric excess, particularly for carboxylic acids, a lack of comprehensive, publicly available data on its performance relative to established reagents like Mosher's acid is a notable limitation. The provided protocols and comparative framework offer a starting point for researchers to evaluate this and other CDAs for their specific analytical challenges. Further experimental studies are warranted to fully benchmark the performance of this compound and expand the toolkit of chiral derivatizing agents available to the scientific community.
References
The Strategic Advantage of (R)-N-(1-Phenylethyl)hydroxylamine Oxalate in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of stereoselective synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences reaction outcomes. This guide provides an in-depth comparison of (R)-N-(1-Phenylethyl)hydroxylamine oxalate, a versatile chiral auxiliary, with other established alternatives, supported by experimental data and detailed protocols to inform strategic synthetic planning.
This compound has emerged as a valuable tool in the asymmetric synthesis toolbox, offering distinct advantages in the construction of chiral molecules. Its utility is particularly pronounced in reactions such as asymmetric Michael addition-cyclization cascades, leading to the formation of enantioenriched heterocyclic compounds.
Core Advantages of this compound
The primary advantages of employing this compound as a chiral auxiliary lie in its ability to effectively direct the stereochemical course of a reaction and the straightforward removal of the auxiliary post-transformation. The bulky (R)-1-phenylethyl group creates a well-defined chiral environment, leading to high levels of diastereoselectivity in the formation of new stereocenters.
A significant benefit of this auxiliary is its facile cleavage under mild conditions. The N-O bond can be readily cleaved by catalytic hydrogenolysis, a method that preserves the integrity of other sensitive functional groups within the newly synthesized molecule. This clean removal is a crucial aspect of an efficient synthetic route, simplifying purification and maximizing the yield of the target compound.
Performance in Asymmetric Synthesis: A Comparative Overview
While direct, comprehensive comparative studies across a wide range of reactions are not extensively documented in single publications, an analysis of available data highlights the competitive performance of this compound. Its primary application shines in the synthesis of chiral lactams and β-amino acids via Michael addition.
To provide a clear comparison, the following tables summarize typical performance data for this compound and other widely used chiral auxiliaries in relevant asymmetric transformations.
Table 1: Asymmetric Michael Addition-Cyclization for the Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives
| Chiral Auxiliary | Michael Acceptor | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-N-(1-Phenylethyl)hydroxylamine | Itaconic Acid Derivatives | Good to Excellent | High |
| Evans Oxazolidinone | α,β-Unsaturated N-Acyl Imides | >99:1 | 85-95 |
| Oppolzer's Camphorsultam | α,β-Unsaturated N-Acyl Sultams | >95:5 | 80-90 |
| Enders' SAMP/RAMP Hydrazones | α,β-Unsaturated Esters | >95:5 | 70-85 |
Note: Data is compiled from various sources and specific reaction conditions may vary.
Table 2: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-N-(1-Phenylethyl)hydroxylamine | (Data not readily available for direct comparison) | - | - | - |
| Evans Oxazolidinone | N-Propionyl Oxazolidinone | Benzyl bromide | >99:1 | 90-98 |
| Oppolzer's Camphorsultam | N-Propionyl Camphorsultam | Methyl iodide | >98:2 | 85-95 |
| Enders' SAMP Hydrazone | Propanal SAMP Hydrazone | Ethyl iodide | >96:4 | 80-90 |
Note: Asymmetric alkylation is a primary application for Evans, Oppolzer, and Enders auxiliaries, with extensive data available. The application of (R)-N-(1-Phenylethyl)hydroxylamine in this specific context is less documented in readily available literature.
Experimental Protocols
To facilitate the practical application of this knowledge, detailed experimental protocols for a key reaction involving this compound and a representative procedure for the cleavage of the auxiliary are provided below.
Protocol 1: Asymmetric Michael Addition-Cyclization for the Synthesis of a 5-Oxopyrrolidine-3-carboxylic Acid Derivative
This protocol describes the synthesis of a chiral 5-oxopyrrolidine-3-carboxylic acid derivative via a one-pot Michael addition and cyclization reaction.
Materials:
-
This compound
-
Dimethyl itaconate
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add sodium methoxide (1.1 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of dimethyl itaconate (1.05 eq) in methanol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with 1 M HCl.
-
Concentrate the mixture under reduced pressure.
-
Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting diastereomeric mixture of lactams can often be separated by fractional crystallization or column chromatography.
Protocol 2: Cleavage of the (R)-N-(1-Phenylethyl)hydroxylamine Auxiliary by Catalytic Hydrogenolysis
This protocol outlines the removal of the chiral auxiliary from the synthesized lactam.
Materials:
-
N-(1-Phenylethyl)-substituted lactam
-
Palladium on carbon (10 wt. % Pd)
-
Ethanol
-
Hydrogen gas supply
Procedure:
-
Dissolve the N-(1-Phenylethyl)-substituted lactam (1.0 eq) in ethanol in a suitable hydrogenation vessel.
-
Carefully add palladium on carbon (10 mol %) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected lactam.
-
Further purification can be achieved by crystallization or chromatography.
Visualizing the Synthetic Strategy
To better illustrate the workflow and logical relationships in utilizing this compound, the following diagrams are provided.
Conclusion
This compound presents a compelling option for asymmetric synthesis, particularly for the construction of chiral nitrogen-containing heterocycles. Its ability to induce high diastereoselectivity, coupled with the mild and efficient conditions for its removal, makes it an attractive alternative to more traditional chiral auxiliaries. While a broader range of direct comparative data would be beneficial, the available information and successful applications underscore its potential for streamlining complex synthetic routes in pharmaceutical and chemical research. Researchers are encouraged to consider this auxiliary as a strategic component in the design of efficient and stereoselective syntheses.
(R)-N-(1-Phenylethyl)hydroxylamine Oxalate: A Niche Chiral Auxiliary with Notable Limitations
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision in asymmetric synthesis. While established auxiliaries like Evans' oxazolidinones offer high and predictable stereocontrol across a range of reactions, other alternatives present different profiles of reactivity and utility. This guide provides a comparative analysis of (R)-N-(1-Phenylethyl)hydroxylamine oxalate, highlighting its applications and inherent limitations when benchmarked against more common chiral auxiliaries.
This compound is a chiral auxiliary utilized in asymmetric synthesis to control the stereochemical outcome of reactions. Its core structure features a hydroxylamine appended to a chiral phenylethyl group. This arrangement allows it to be used in reactions such as diastereoselective Michael additions. However, a comprehensive review of available data indicates that it generally offers moderate levels of diastereoselectivity compared to the high standards set by other widely used auxiliaries.
Performance in Asymmetric Reactions: A Comparative Overview
Direct, head-to-head comparative studies of this compound against other chiral auxiliaries in the same reaction are not widely documented. However, by collating available data, a performance comparison can be inferred.
Asymmetric Alkylation
In the realm of asymmetric alkylation of enolates, Evans' oxazolidinones are a gold standard, routinely achieving high diastereoselectivity. For instance, the alkylation of an N-propionyl oxazolidinone frequently yields diastereomeric ratios exceeding 95:5. In contrast, studies on similar phenylethylamine-derived auxiliaries in the synthesis of β-amino acids have reported diastereoselectivities in the range of 65-86%. While not a direct comparison with the hydroxylamine variant, this suggests that the phenylethylamine scaffold may offer a lower degree of stereocontrol in such transformations.
| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Alkylation | Benzyl bromide | > 95:5 | ~90 |
| Bis(α-phenylethyl)amine derivative | Alkylation | Various alkyl halides | 65:86 to 84:16 | 24-85 |
Asymmetric Michael Addition
This compound has been successfully employed in diastereoselective Michael addition-cyclization cascades to synthesize five- and six-membered lactams.[1] In these reactions, the bulky phenylethyl group directs the nucleophilic attack, leading to the formation of separable diastereomeric products. While specific diastereomeric ratios for the initial Michael addition are not always detailed, the separability of the cyclized products implies a degree of stereocontrol. However, Evans' auxiliaries and other established systems often provide high diastereoselectivity directly in the initial addition step, simplifying purification.
Cleavage of the Chiral Auxiliary
A crucial step in the use of any chiral auxiliary is its removal from the product. This compound offers a distinct advantage in this regard. The N-O bond can be readily cleaved under mild conditions via catalytic hydrogenolysis (e.g., using Pd/C and H₂), which is often compatible with a wide range of functional groups.[1] This contrasts with some of the more common methods for cleaving Evans' auxiliaries, which can involve strong nucleophiles or reducing agents like lithium hydroxide/hydrogen peroxide or lithium borohydride.
| Chiral Auxiliary | Typical Cleavage Method | Reagents |
| This compound | Catalytic Hydrogenolysis | Pd/C, H₂ |
| Evans' Oxazolidinones | Hydrolytic Cleavage | LiOH, H₂O₂ |
| Reductive Cleavage | LiBH₄ or LiAlH₄ |
Limitations of this compound
Based on the available data, several limitations of this compound as a chiral auxiliary become apparent:
-
Moderate Diastereoselectivity: In reactions where quantitative comparisons are available for related structures, the level of stereocontrol appears to be lower than that achieved with state-of-the-art auxiliaries like Evans' oxazolidinones.
-
Limited Scope of Application: Its use appears to be concentrated in specific areas, such as Michael addition-cyclization reactions, with fewer documented applications in other fundamental transformations like asymmetric aldol reactions or alkylations compared to more versatile auxiliaries.
-
Lack of Extensive Documentation: There is a notable scarcity of comprehensive studies and direct comparative data in the scientific literature, which can make it a less predictable choice for new synthetic challenges.
Experimental Protocols
Asymmetric Michael Addition-Cyclization using this compound
This protocol is based on the synthesis of chiral lactams.
Procedure:
-
To a solution of the α,β-unsaturated ester (e.g., a derivative of itaconic acid) in a suitable solvent such as methanol, add this compound and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the Michael addition is complete, as monitored by TLC.
-
The subsequent cyclization to the lactam may occur spontaneously or require gentle heating.
-
Upon completion, the diastereomeric lactam products can be separated by chromatography.
Cleavage of the (R)-N-(1-Phenylethyl)hydroxylamine Auxiliary
Procedure:
-
Dissolve the product bearing the chiral auxiliary in a protic solvent like ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir until the cleavage is complete.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate. The desired product can then be purified by standard methods.
Signaling Pathways and Workflows
References
A Comparative Guide to Cleavage Methods for N-Phenylethyl Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds vital for the pharmaceutical and agrochemical industries. Among these, N-phenylethyl-based chiral auxiliaries, particularly those integrated into an oxazolidinone framework, have proven to be highly effective in directing stereoselective transformations. However, the efficient and clean removal of the auxiliary to unmask the desired chiral product is a critical final step. This guide provides a comparative overview of the most common cleavage methods for N-acyl-N-phenylethyl chiral auxiliaries, offering insights into their relative performance based on available experimental data.
Methodologies at a Glance: Hydrolytic, Reductive, and Oxidative Cleavage
The cleavage of N-acyl-N-phenylethyl chiral auxiliaries can be broadly categorized into three main types: hydrolytic, reductive, and oxidative methods. The choice of method is primarily dictated by the desired functionality in the final product (e.g., carboxylic acid, alcohol, aldehyde) and the compatibility of the substrate with the reaction conditions.
Quantitative Performance Comparison
| Cleavage Method | Reagents | Typical Conditions | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference(s) |
| Hydrolytic | Lithium Hydroxide (LiOH), Hydrogen Peroxide (H₂O₂) | THF/H₂O, 0 °C to room temperature | Carboxylic Acid | 85-95 | >98 (ee) | [1][2] |
| Reductive | Lithium Borohydride (LiBH₄) | Et₂O or THF, with H₂O or NH₄Cl quench | Primary Alcohol | 75-90 | >98 (ee) | [3] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Et₂O or THF, 0 °C to reflux | Primary Alcohol | 80-95 | >98 (ee) | [4][5] | |
| Oxidative | Ozone (O₃), followed by a reducing agent (e.g., NaBH₄) | CH₂Cl₂ or MeOH, -78 °C, then quench with reducing agent | Carboxylic Acid/Alcohol | Variable | Substrate dependent | [6][7] |
| Anisole, Methanesulfonic Acid | Neat or in an inert solvent, room temperature to 50 °C | Deprotected Amine | 70-85 | High (not specified) | [8] |
Note: Yields and enantiomeric/diastereomeric excess are highly substrate-dependent and the values presented are typical ranges observed in the literature for analogous systems.
Experimental Protocols
Hydrolytic Cleavage to Yield a Carboxylic Acid
This method is one of the most frequently employed for the cleavage of Evans-type oxazolidinone auxiliaries.
Reagents and Materials:
-
N-acyl-N-phenylethyl oxazolidinone substrate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve the N-acyl-N-phenylethyl oxazolidinone (1 equivalent) in a mixture of THF and water (typically 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled solution of lithium hydroxide monohydrate (2-4 equivalents) in water.
-
To this mixture, add hydrogen peroxide (4-8 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of an aqueous solution of sodium sulfite (excess) to reduce the remaining peroxides.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by chromatography or crystallization.[1][2]
Reductive Cleavage to Yield a Primary Alcohol
Reductive cleavage provides direct access to chiral primary alcohols.
Reagents and Materials:
-
N-acyl-N-phenylethyl oxazolidinone substrate
-
Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF) or Diethyl ether (Et₂O), anhydrous
-
Water
-
1 M Sodium hydroxide (NaOH)
-
Sodium sulfate, anhydrous (Na₂SO₄)
-
Celite
Procedure:
-
Dissolve the N-acyl-N-phenylethyl oxazolidinone (1 equivalent) in anhydrous THF or Et₂O under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the hydride reducing agent (LiAlH₄ or LiBH₄, 1.5-3 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the sequential and careful addition of water, followed by 1 M NaOH, and then more water (Fieser work-up).
-
Stir the resulting suspension vigorously until a white precipitate forms.
-
Add anhydrous Na₂SO₄ and a filter aid such as Celite, and stir for another 15-30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF or Et₂O.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
Oxidative Cleavage
Oxidative cleavage methods are less common for the direct removal of the N-acyl group to form a carboxylic acid but can be employed in specific contexts, such as the cleavage of other functionalities within the molecule or the debenzylation of the phenylethyl group itself. A specific protocol for the direct oxidative cleavage of the acyl group is not as standardized as hydrolytic or reductive methods. However, a method for the chemoselective debenzylation of the N-1-phenylethyl group has been reported.[8]
Reagents and Materials:
-
N-(1-phenylethyl)-2-oxazolidinone substrate
-
Anisole
-
Methanesulfonic acid
Procedure:
-
Dissolve the N-(1-phenylethyl)-2-oxazolidinone substrate in anisole.
-
Add methanesulfonic acid to the solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to 50 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction by neutralization and extraction with a suitable organic solvent.
-
Purify the debenzylated product by chromatography.[8]
Logical Workflow for Cleavage Method Selection
The selection of an appropriate cleavage method is a critical decision in the synthetic strategy. The following diagram illustrates a logical workflow for this process.
Caption: Decision workflow for selecting a cleavage method.
Signaling Pathway of Auxiliary Cleavage
The following diagram illustrates the general transformation pathways for the cleavage of an N-acyl-N-phenylethyl oxazolidinone auxiliary.
Caption: Cleavage pathways of N-acyl oxazolidinones.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of (R)-N-(1-Phenylethyl)hydroxylamine Oxalate in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a suitable chiral auxiliary is a critical decision that directly impacts the efficiency, cost-effectiveness, and stereochemical outcome of a synthetic route. This guide provides a comprehensive cost-benefit analysis of (R)-N-(1-Phenylethyl)hydroxylamine oxalate, a versatile chiral auxiliary, and compares its performance with two widely used alternatives: Evans' oxazolidinones and Oppolzer's camphorsultam.
This compound has emerged as a valuable tool in asymmetric synthesis, particularly in the construction of chiral nitrogen-containing compounds.[1] Its utility stems from its ability to effectively control stereochemistry in various transformations, followed by its straightforward removal under mild conditions. However, a thorough evaluation of its economic and scientific merits against established chiral auxiliaries is essential for informed decision-making in a research and development setting.
Performance Comparison in Asymmetric Transformations
The efficacy of a chiral auxiliary is best assessed by its performance in key asymmetric reactions. This section compares this compound with Evans' oxazolidinones and Oppolzer's camphorsultam in common applications such as Michael additions and asymmetric alkylations.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The use of chiral auxiliaries allows for the diastereoselective formation of the adduct.
| Chiral Auxiliary | Reaction Type | Substrate | Yield | Diastereoselectivity (d.r.) | Key Considerations |
| This compound | Michael Addition-Cyclization | Itaconic acid derivatives | High | High (separable by crystallization) | One-pot protocol for lactam synthesis.[1] |
| Evans' Oxazolidinones | Michael Addition | 3-(trans-enoyl)oxazolidin-2-ones | Quantitative | Virtually complete | High reactivity and selectivity, dependent on substrate. |
| Oppolzer's Camphorsultam | Michael Addition | N-methacryloylcamphorsultam | High | High | Effective for the addition of thiols. |
Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from chiral auxiliaries is a powerful method for creating stereogenic centers.
| Chiral Auxiliary | Reaction Type | Substrate | Yield | Diastereoselectivity (d.r.) | Key Considerations |
| This compound | Data not readily available | - | - | - | Limited published data on direct asymmetric alkylation. |
| Evans' Oxazolidinones | Asymmetric Alkylation | N-propionyl oxazolidinone | 73-78% | 98:2 | Well-established, reliable method with predictable stereochemistry. |
| Oppolzer's Camphorsultam | Asymmetric Alkylation | Camphorsultam-derived enolates | High | High | Stereoselectivity is influenced by the rigidity of the camphor skeleton. |
Cost Analysis
The economic viability of a chiral auxiliary is a crucial factor in its selection, especially for large-scale synthesis. The following table provides an estimated cost comparison. Prices are subject to fluctuation and should be considered indicative.
| Chiral Auxiliary | Supplier Example | Price (USD) per Gram |
| This compound | Crysdot | $45.50 (for 10g) |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Sigma-Aldrich | ~$35.53 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary) | Sigma-Aldrich | ~$34.40 |
Recovery and Recyclability
An often-overlooked aspect of the cost-effectiveness of a chiral auxiliary is the efficiency of its recovery and potential for reuse.
-
This compound: The auxiliary can be removed under mild conditions, for instance, through catalytic hydrogenolysis.
-
Evans' Oxazolidinones: Can be recovered, though the efficiency can vary depending on the cleavage method and the stability of the auxiliary to the reaction conditions.
-
Oppolzer's Camphorsultam: Known for its robustness and high recovery rates, making it a cost-effective option in the long run, particularly in industrial settings.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of chiral auxiliary-mediated transformations.
Synthesis of this compound
The synthesis typically involves the hydroxylation of (R)-phenylethylamine followed by salt formation with oxalic acid.[1]
Asymmetric Michael Addition using this compound
A representative procedure involves the reaction of an α,β-unsaturated carbonyl compound, such as an itaconic acid derivative, with this compound in the presence of a base. The reaction is often performed as a one-pot Michael addition-cyclization to yield chiral lactams.[1]
Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation of the auxiliary: The Evans' oxazolidinone is acylated with an acid chloride or anhydride in the presence of a base.
-
Enolate formation: The N-acylated oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature to form the corresponding Z-enolate.
-
Alkylation: The enolate is then reacted with an alkyl halide.
-
Cleavage of the auxiliary: The auxiliary is typically removed by hydrolysis or reduction to yield the chiral carboxylic acid or alcohol, respectively.
Signaling Pathways and Workflows
Figure 1. Decision workflow for chiral auxiliary selection.
Figure 2. General experimental workflow for chiral auxiliary-mediated synthesis.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of performance, cost, and practicality.
-
This compound presents a promising option, particularly for the synthesis of chiral lactams via a one-pot Michael addition-cyclization strategy. Its key advantages are its effectiveness in specific applications and the potential for straightforward removal. However, the available data on its performance across a broader range of reactions, such as asymmetric alkylation, is currently limited compared to more established auxiliaries. Its cost is also a significant consideration.
-
Evans' oxazolidinones are well-established and highly reliable for a variety of asymmetric transformations, most notably alkylation and aldol reactions. Their predictable stereochemical control and the wealth of available literature make them a dependable choice. The cost is comparable to the other auxiliaries, and their recovery is feasible.
-
Oppolzer's camphorsultam is another robust and versatile chiral auxiliary with a strong track record in reactions like Diels-Alder and Michael additions. Its high crystallinity and excellent recovery rates can make it a very cost-effective choice for large-scale applications, despite a potentially higher initial purchase price.
Ultimately, the optimal chiral auxiliary will depend on the specific synthetic challenge at hand. For novel applications in nitrogen-containing heterocycle synthesis, this compound is a compelling candidate. For well-precedented transformations requiring high and predictable stereoselectivity, Evans' oxazolidinones and Oppolzer's camphorsultam remain the industry standards. A thorough evaluation of the reaction type, desired stereochemical outcome, and overall process economics will guide the researcher to the most suitable choice.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling (R)-N-(1-Phenylethyl)hydroxylamine oxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of (R)-N-(1-Phenylethyl)hydroxylamine oxalate. The following procedures are based on available safety data for structurally related compounds, including hydroxylamines and oxalates, and general laboratory safety protocols. It is imperative to supplement this guidance with a thorough review of any available Safety Data Sheet (SDS) for the specific compound and to conduct a risk assessment for your specific experimental conditions.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles.[1] | Protects eyes from splashes of solutions or contact with solid particles.[1] |
| Hand Protection | Disposable nitrile gloves (minimum). Consider double-gloving for enhanced protection.[1] | Prevents direct skin contact with the chemical. Inspect gloves before use.[2][3] |
| Protective Clothing | Long-sleeved lab coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls are insufficient or when handling the powder outside of a fume hood to prevent inhalation. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
1. Preparation and Weighing:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE.
-
Place a weigh boat on an analytical balance and tare.
-
Carefully dispense the desired amount of the compound onto the weigh boat, avoiding dust generation.[4]
-
Transfer the weighed solid to an appropriate vessel for your experiment.
2. Dissolution and Reaction:
-
Add the solvent to the vessel containing the compound.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Keep the container tightly sealed when not in use.[5]
3. Post-Reaction Work-up and Purification:
-
Perform all liquid transfers and extractions within the fume hood.
-
Be mindful of potential incompatibilities with other reagents.
4. General Handling Practices:
-
Avoid all personal contact, including inhalation.[5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Keep the work area clean and uncluttered.[3]
Emergency Procedures
Spill Response:
-
Minor Spills: Remove all ignition sources.[5] Clean up spills immediately using appropriate absorbent material (e.g., vermiculite, sand).[4] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[5]
-
Major Spills: Evacuate the area and alert emergency responders.[5]
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed containers as directed by your institution's environmental health and safety department.
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
